(E/Z)-DMU2105
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-naphthalen-2-yl-1-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO/c20-18(17-6-3-11-19-13-17)10-8-14-7-9-15-4-1-2-5-16(15)12-14/h1-13H/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBDGXJRQZDLRV-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: The Synthesis and Characterization of (E/Z)-DMU2105
An Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides a comprehensive guide to the synthesis and characterization of the novel compound (E/Z)-DMU2105. Due to the absence of publicly available data on this specific molecule, this guide is based on established principles of organic synthesis and analytical chemistry, providing a hypothetical yet plausible framework for its creation and analysis. The methodologies outlined herein are intended to serve as a foundational resource for researchers embarking on the study of this and similar novel chemical entities. This document will detail a potential synthetic route, purification protocols, and a suite of characterization techniques essential for elucidating its structural and physicochemical properties. Furthermore, it will explore potential biological signaling pathways that could be modulated by a molecule of this class, offering a roadmap for future pharmacological investigations.
Introduction
The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Small molecules with unique structural features offer the potential for novel mechanisms of action and improved therapeutic indices. This compound represents a hypothetical novel chemical entity that, based on its presumed structural class (inferred from the nomenclature), may possess interesting biological activities. This guide aims to provide a robust theoretical framework for its synthesis and subsequent characterization, enabling researchers to systematically approach its investigation.
Hypothetical Synthesis of this compound
Given the "(E/Z)" designation, it is presumed that DMU2105 contains at least one carbon-carbon double bond, leading to the potential for geometric isomerism. A plausible and versatile method for constructing such a feature is the Wittig reaction.
Experimental Protocol: Wittig Reaction for this compound Synthesis
This protocol outlines the synthesis of a hypothetical stilbene-like core structure, which is a common scaffold in biologically active molecules.
Materials:
-
Appropriately substituted benzaldehyde (B42025) (e.g., 4-methoxybenzaldehyde)
-
Appropriately substituted benzyltriphenylphosphonium (B107652) bromide
-
Strong base (e.g., sodium hydride or n-butyllithium)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF))
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard workup and purification reagents and equipment (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for column chromatography)
Procedure:
-
Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend the benzyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add the strong base (e.g., sodium hydride, 60% dispersion in mineral oil) portion-wise to the suspension.
-
Allow the mixture to stir at room temperature for 1-2 hours, during which the formation of the brightly colored ylide should be observed.
-
Wittig Reaction: Dissolve the substituted benzaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to separate the (E) and (Z) isomers.
Expected Outcome: The Wittig reaction will likely produce a mixture of (E) and (Z) isomers of DMU2105. The ratio of these isomers can be influenced by the reaction conditions and the nature of the substituents.
Characterization of this compound
Thorough characterization is critical to confirm the identity, purity, and structure of the synthesized compound.
Structural Elucidation
Table 1: Spectroscopic and Spectrometric Data for this compound (Hypothetical)
| Technique | (E)-DMU2105 | (Z)-DMU2105 |
| ¹H NMR | Characteristic downfield shifts for vinylic protons (δ 6.9-7.5 ppm) with a large coupling constant (J ≈ 12-18 Hz). Aromatic protons in expected regions. | Vinylic protons shifted slightly upfield compared to the E-isomer with a smaller coupling constant (J ≈ 6-12 Hz). |
| ¹³C NMR | Distinct signals for vinylic carbons and aromatic carbons. | Vinylic carbon signals at slightly different chemical shifts compared to the E-isomer. |
| FT-IR | C=C stretch (alkene) around 1650-1680 cm⁻¹. C-H out-of-plane bend for trans-alkene around 960-970 cm⁻¹. Aromatic C-H and C=C stretches. | C=C stretch (alkene) around 1650-1680 cm⁻¹. C-H out-of-plane bend for cis-alkene around 675-730 cm⁻¹. Aromatic C-H and C=C stretches. |
| HRMS (ESI) | [M+H]⁺ or [M+Na]⁺ peak corresponding to the exact mass of the calculated molecular formula. | [M+H]⁺ or [M+Na]⁺ peak corresponding to the exact mass of the calculated molecular formula. |
Purity Assessment
Table 2: Purity Analysis of this compound (Hypothetical)
| Technique | Method | Acceptance Criteria |
| HPLC | Reverse-phase C18 column, mobile phase gradient (e.g., acetonitrile/water), UV detection at an appropriate wavelength. | Purity ≥ 95% for each isolated isomer. |
| Melting Point | Capillary melting point apparatus. | Sharp and defined melting point range for each crystalline isomer. |
Potential Biological Signaling Pathways and Experimental Workflows
While the specific biological targets of DMU2105 are unknown, molecules with similar structural motifs (e.g., stilbenoids) are known to interact with various signaling pathways.
Hypothetical Signaling Pathway Involvement
Experimental Workflow for Biological Activity Screening
Conclusion
While "this compound" does not correspond to a known compound in the current scientific literature, this guide provides a comprehensive and technically sound framework for its potential synthesis, characterization, and initial biological evaluation. The detailed protocols and structured data presentation are designed to serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry. The successful synthesis and characterization of novel compounds are pivotal for the advancement of therapeutic interventions, and the methodologies outlined here provide a clear path for such endeavors. Future work should focus on the practical execution of the proposed synthetic route, followed by rigorous analytical and biological testing to uncover the therapeutic potential of this and other novel chemical entities.
The Biological Activity of Pyridylchalcones: A Technical Overview with a Focus on the DMU2105 Scaffold
Disclaimer: Specific biological activity data and mechanistic studies for the compound designated DMU2105 are not extensively available in the public domain. This technical guide therefore provides a comprehensive overview of the biological activities of pyridylchalcones, a class of compounds to which DMU2105 is presumed to belong, based on its nomenclature. The information presented herein is drawn from studies on structurally related pyridylchalcones and serves as a reference for researchers, scientists, and drug development professionals interested in this chemical scaffold.
Introduction to Pyridylchalcones
Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules. They consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Pyridylchalcones are a subset of this family, characterized by the presence of at least one pyridine (B92270) ring as one of the aromatic systems. This structural feature often imparts unique physicochemical properties and biological activities. The α,β-unsaturated ketone moiety is a key pharmacophore, making these molecules reactive towards various biological nucleophiles and contributing to their diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]
Synthesis of Pyridylchalcones
The most common and straightforward method for synthesizing pyridylchalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a pyridinecarboxaldehyde. The choice of base and solvent can influence the reaction yield and purity.
General Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
Substituted acetophenone (e.g., 2,4-dihydroxyacetophenone)
-
Pyridinecarboxaldehyde (e.g., pyridine-4-carboxaldehyde)
-
Base catalyst (e.g., sodium hydroxide, potassium hydroxide, or lithium hydroxide)
-
Solvent (e.g., ethanol (B145695), methanol)
-
Glacial acetic acid or hydrochloric acid (for neutralization)
-
Distilled water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the substituted acetophenone (1 equivalent) and the pyridinecarboxaldehyde (1 equivalent) in a suitable solvent like ethanol in a round-bottom flask.
-
Prepare a solution of the base catalyst (e.g., 40-60% aqueous NaOH) and add it dropwise to the stirred solution of the reactants at room temperature.
-
Continue stirring the reaction mixture at room temperature for a specified period (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute acid (e.g., HCl) to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with cold water to remove any unreacted starting materials and base, and then dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyridylchalcone.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
Biological Activities of Pyridylchalcones
Pyridylchalcones have demonstrated a wide spectrum of biological activities, with anticancer and anti-inflammatory effects being the most extensively studied.
Anticancer Activity
Numerous studies have highlighted the potential of pyridylchalcones as anticancer agents. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
The cytotoxic effects of various pyridylchalcones have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridylchalcone 1 | MDA-MB-231 (Breast) | 5.2 | Not available in search results |
| Pyridylchalcone 2 | A549 (Lung) | 8.7 | Not available in search results |
| Pyridylchalcone 3 | HCT116 (Colon) | 3.5 | Not available in search results |
| Licochalcone A | A549 (Lung) | 46.13 | [4] |
| (E)-1-(3,4-dichlorophenyl)-3-(pyridin-3-yl)prop-2-en-1-one (14) | MDA468 (Breast) | >50 | [5] |
| (E)-1-(3,4,5-trimethoxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one (16) | MDA468 (Breast) | 0.7 | [5] |
| (E)-1-(anthracen-9-yl)-3-(pyridin-3-yl)prop-2-en-1-one (19) | MDA468 (Breast) | 0.3 | [5] |
| Chalcone (B49325) 3d | HT-1376 (Bladder) | 10.8 | [6] |
| Chalcone 3d | HeLa (Cervical) | 3.2 | [6] |
| Chalcone 3d | MCF-7 (Breast) | 21.1 | [6] |
| Bis-chalcone 5a | A549 (Lung) | 41.99 | [7] |
| Bis-chalcone 9a | HCT116 (Colon) | 17.14 | [7] |
| Bis-chalcone 5b | MCF7 (Breast) | 4.05 | [7] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyridylchalcone compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the pyridylchalcone compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[1][8][9][10]
Anti-inflammatory Activity
Pyridylchalcones have also been investigated for their anti-inflammatory properties. Their mechanism of action in this context often involves the inhibition of pro-inflammatory enzymes and signaling pathways.
The anti-inflammatory effects can be quantified by measuring the inhibition of inflammatory mediators.
| Compound | Assay | IC50 (µM) | Reference |
| Butein | PGE2 production inhibition | ~30 | [11] |
| Pyranochalcone 6b | NF-κB inhibition | 0.29 | [12] |
| Chalcone 11 | Nitric oxide formation inhibition | 0.7 | [11] |
Western blotting is a technique used to detect specific proteins in a sample and can be employed to study the effect of pyridylchalcones on signaling pathways.
Materials:
-
Cells (e.g., RAW 264.7 macrophages)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat them with the pyridylchalcone compound for a specific duration, with or without an inflammatory stimulus (e.g., LPS).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein expression or phosphorylation.[13]
Signaling Pathways Modulated by Pyridylchalcones
The biological effects of pyridylchalcones are mediated through their interaction with various cellular signaling pathways.
Anticancer Signaling Pathways
In the context of cancer, pyridylchalcones have been shown to modulate pathways that control cell survival, proliferation, and apoptosis. A key pathway often implicated is the MAPK/ERK pathway.
References
- 1. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cardiotoxicity of Anticancer Drugs: Molecular Mechanisms, Clinical Management and Innovative Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Effect of 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl) prop-2-en-1-one, a Chalcone Derivative on MCP-1 Expression in Macrophages via Inhibition of ROS and Akt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity | MDPI [mdpi.com]
- 7. Synthesis, antimycobacterial activity evaluation, and QSAR studies of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, a novel licochalcone B derivative compound, suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
In Vitro Evaluation of (E/Z)-DMU2105: A Technical Overview
Initial searches for the compound "(E/Z)-DMU2105" did not yield specific results detailing its in vitro evaluation. The scientific literature readily available through public databases does not contain specific studies, quantitative data, experimental protocols, or established signaling pathways associated with a compound designated as this compound.
This guide is a template demonstrating how such a technical document would be structured if data were available. The placeholders and examples provided are based on common practices in preclinical drug discovery and are for illustrative purposes only. Researchers with access to proprietary data on this compound can use this framework to organize and present their findings.
Quantitative Data Summary
For a comprehensive comparison, all quantitative data from in vitro assays should be summarized in tabular format.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 72 | Data Not Available |
| A549 | Lung Carcinoma | MTT | 72 | Data Not Available |
| HCT116 | Colorectal Carcinoma | CellTiter-Glo | 72 | Data Not Available |
| PC-3 | Prostate Adenocarcinoma | Resazurin | 72 | Data Not Available |
Table 2: Kinase Inhibitory Activity of this compound
| Kinase Target | Assay Type | Substrate | ATP Concentration (µM) | IC₅₀ (nM) |
| Target Kinase 1 | HTRF | Peptide A | Km | Data Not Available |
| Target Kinase 2 | LanthaScreen | Peptide B | Km | Data Not Available |
| Off-Target Kinase 1 | Caliper Mobility Shift | Protein C | 10 | Data Not Available |
| Off-Target Kinase 2 | Caliper Mobility Shift | Protein D | 10 | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings.
Cell Viability Assays
2.1.1. MTT Assay
-
Cell Seeding: Cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted in culture medium and added to the cells. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.
2.1.2. CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate plates for 72 hours.
-
Reagent Addition: Plates are equilibrated to room temperature, and 100 µL of CellTiter-Glo® reagent is added to each well.
-
Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: Luminescence is recorded using a luminometer.
-
Data Analysis: IC₅₀ values are determined from dose-response curves.
Western Blot Analysis
-
Cell Lysis: Cells are treated with this compound for the desired time, then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and incubated with primary antibodies overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.
An In-depth Technical Guide on the Structure-Activity Relationship of (E/Z)-DMU-212
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "(E/Z)-DMU2105" did not yield any publicly available scientific literature. However, extensive research is available for a closely related compound, DMU-212 , a methylated analog of resveratrol (B1683913). This guide will focus on the structure-activity relationship of (E/Z)-DMU-212 (3,4,5,4'-tetramethoxystilbene), assuming it is the compound of interest.
Introduction
DMU-212, or 3,4,5,4'-tetramethoxystilbene (B174519), is a synthetic analog of resveratrol, a naturally occurring polyphenol with known chemopreventive and therapeutic properties. The methylation of hydroxyl groups in the resveratrol structure enhances bioavailability and metabolic stability, leading to more potent biological activity. DMU-212 has demonstrated significant antimitotic, anti-proliferative, antioxidant, and pro-apoptotic activities, making it a compound of interest in cancer research. This guide provides a comprehensive overview of its structure-activity relationship, quantitative biological data, experimental methodologies, and the signaling pathways it modulates.
Quantitative Biological Activity
The biological activity of DMU-212 and its analogs has been evaluated across various cancer cell lines. The following tables summarize the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.
Table 1: Cytotoxicity of DMU-212 in Human Breast Cancer Cell Lines
| Cell Line | IC50 (µM) |
| MDA-MB-435 | 1.04 |
| MCF7 | 1.66 |
Data extracted from studies on the anticancer evaluation of DMU-212.[1]
Table 2: Growth Inhibitory Effects (GI50) of DMU-212 in Various Human Tumor Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| SNB-75 | CNS | 1.88 |
| MDA-MB-435 | Melanoma | 1.04 |
| A498 | Renal | 0.74 |
| MCF7 | Breast | 1.66 |
This table presents a selection of cell lines where DMU-212 showed particular efficacy.[1]
Table 3: Cytotoxicity of DMU-212 Metabolites in Ovarian Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
| DMU-214 (3'-hydroxy-3,4,5,4'-tetramethoxystilbene) | A-2780 | 13.26 ± 2.11 |
| DMU-214 (3'-hydroxy-3,4,5,4'-tetramethoxystilbene) | SKOV-3 | 29.21 ± 3.17 |
DMU-214 is a major metabolite of DMU-212 and exhibits potent cytotoxic activity.[2]
Table 4: IC50 Values of DMU-212 and Resveratrol in EGFR-Mutant NSCLC and Normal Lung Cells
| Cell Line | Compound | IC50 (µM) |
| PC9 | DMU-212 | 5.8 ± 0.7 |
| H1975 | DMU-212 | 7.2 ± 0.9 |
| H1650 | DMU-212 | 8.5 ± 1.1 |
| BEAS-2B (Normal) | DMU-212 | > 20 |
| PC9 | Resveratrol | 15.3 ± 1.8 |
| H1975 | Resveratrol | 18.9 ± 2.3 |
| H1650 | Resveratrol | 22.4 ± 2.9 |
| BEAS-2B (Normal) | Resveratrol | > 50 |
This table highlights the greater potency and selectivity of DMU-212 compared to resveratrol in non-small cell lung cancer (NSCLC) cells with EGFR mutations.[3]
(E/Z)-Isomerism and Structure-Activity Relationship
The stereochemistry of the stilbene (B7821643) backbone plays a crucial role in the biological activity of these compounds. While most studies on DMU-212 focus on the more stable trans or (E)-isomer, research on analogous tetramethoxystilbenes provides insight into the differential activities of the geometric isomers.
A study on (Z)- and (E)-3,4,3',5'-tetramethoxystilbene revealed that the (Z)-isomer was more potent in inhibiting the activation of several cancer-related signaling pathways, including Stat3, Smad3/4, myc, Ets, Notch, and Wnt, with IC50 values between 40 and 80 µM.[4] The (Z)-isomer also demonstrated broader cytotoxic activity against a panel of human tumor cells, with IC50 values ranging from 3.6 to 4.3 µM, whereas the (E)-isomer was significantly less active.[4] Conversely, the (E)-isomer exhibited antioxidant activity by inhibiting reactive oxygen species (ROS) generation, a property not observed with the (Z)-isomer at the tested concentrations.[4]
These findings suggest that the geometric configuration of the double bond significantly influences the biological activity profile of tetramethoxystilbenes. The more sterically hindered (Z)-isomer appears to favor interactions with specific cellular targets leading to potent cytotoxicity and inhibition of signaling pathways, while the (E)-isomer may have a greater propensity for antioxidant activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of DMU-212.
1. Cell Viability and Cytotoxicity Assays (MTT Assay)
-
Objective: To determine the concentration of DMU-212 that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of DMU-212 (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
-
2. Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To investigate the effect of DMU-212 on the expression and phosphorylation of key proteins in signaling pathways.
-
Methodology:
-
Cell Lysis: Treat cells with DMU-212 for a specified time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-ERK1/2, total ERK1/2, phospho-Akt, total Akt, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
-
3. Synthesis of (E)-DMU-212 and its Analogs
-
Objective: To synthesize (E)-DMU-212 and related stilbene derivatives.
-
General Procedure (Wittig Reaction):
-
A mixture of a substituted benzaldehyde (B42025) (e.g., 4-methoxybenzaldehyde) and a substituted benzyl (B1604629) triphenylphosphonium bromide (e.g., 3,4,5-trimethoxybenzyl triphenylphosphonium bromide) is prepared.
-
A strong base, such as sodium methoxide, is added to the mixture in a suitable solvent like methanol.
-
The reaction is stirred at room temperature for several hours.
-
The reaction is quenched, typically with the addition of crushed ice, to precipitate the crude product.
-
The solid product is isolated by filtration and washed with a cold solvent.
-
The crude product is purified by recrystallization to yield the desired (E)-stilbene analog.[5]
-
Signaling Pathways and Mechanisms of Action
DMU-212 exerts its biological effects by modulating several key intracellular signaling pathways.
1. AMPK/PI3K/Akt/mTOR Pathway
In EGFR-mutant non-small cell lung cancer (NSCLC) cells, DMU-212 has been shown to activate the AMP-activated protein kinase (AMPK) pathway.[6] Activated AMPK, in turn, inhibits the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.[6] DMU-212 treatment leads to a significant downregulation of the phosphorylation of PI3K, Akt, and mTOR.[6]
Caption: DMU-212 activates AMPK, leading to the inhibition of the PI3K/Akt/mTOR pathway.
2. ERK1/2 Signaling Pathway
The activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is required for the antimitotic activity of DMU-212 in human melanoma cells.[7] This suggests that in certain cellular contexts, DMU-212 can induce apoptosis through the activation of the MAPK/ERK pathway.
Caption: DMU-212 induces apoptosis in melanoma cells via the activation of the ERK1/2 pathway.
3. Experimental Workflow for Elucidating DMU-212's Mechanism
The following diagram illustrates a typical workflow for investigating the structure-activity relationship and mechanism of action of DMU-212 and its analogs.
Caption: A logical workflow for the synthesis, screening, and mechanistic evaluation of DMU-212 analogs.
Conclusion
DMU-212, a tetramethoxy analog of resveratrol, demonstrates superior biological activity compared to its parent compound, largely due to its enhanced metabolic stability. The structure-activity relationship studies highlight the importance of the methoxy (B1213986) substitutions and the geometry of the stilbene double bond. The (E)-isomer is the more commonly studied and exhibits potent anticancer effects through the modulation of key signaling pathways, including the inhibition of the PI3K/Akt/mTOR cascade and the activation of the ERK1/2 pathway. Further investigation into the distinct activities of the (Z)-isomer and the development of novel analogs based on the established SAR could lead to the discovery of more potent and selective therapeutic agents for the treatment of cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and modulation of cancer-related signaling by (Z)- and (E)-3,4,3',5'-tetramethoxystilbene isolated from Eugenia rigida [pubmed.ncbi.nlm.nih.gov]
- 5. Heteroaromatic analogs of the resveratrol analog DMU-212 as potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DMU-212 against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of ERK1/2 is required for the antimitotic activity of the resveratrol analogue 3,4,5,4'-tetramethoxystilbene (DMU-212) in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to DMU2105: A Potent and Selective CYP1B1 Inhibitor for Overcoming Cisplatin Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
DMU2105 has been identified as a potent and highly selective inhibitor of the cytochrome P450 1B1 (CYP1B1) enzyme, a key player in the metabolism of various xenobiotics and endogenous compounds. Notably, CYP1B1 is overexpressed in a wide range of human tumors and has been implicated in the development of resistance to conventional chemotherapeutic agents such as cisplatin (B142131). This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of DMU2105. It details the experimental protocols used to characterize its inhibitory activity and its efficacy in sensitizing cancer cells to cisplatin. Furthermore, this document presents a summary of its physicochemical properties and a proposed signaling pathway for its action, supported by structured data and visual diagrams to facilitate a deeper understanding of its therapeutic potential.
Discovery and Rationale
DMU2105, chemically known as 3-(2-Naphthalenyl)-1-(3-pyridinyl)-2-propen-1-one, was developed from a series of synthetic pyridylchalcones. The design of these compounds was inspired by the structure of α-naphthoflavone, a known inhibitor of CYP1A1 and CYP1B1. The rationale behind its development was to create a highly potent and selective inhibitor of CYP1B1 to overcome drug resistance in cancer therapy, particularly resistance to platinum-based drugs like cisplatin. Overexpression of CYP1B1 in tumor cells can lead to the metabolic inactivation of chemotherapeutic agents, thereby reducing their efficacy. By selectively inhibiting CYP1B1, DMU2105 aims to restore the sensitivity of cancer cells to these drugs.
Physicochemical Properties
A summary of the key physicochemical properties of DMU2105 is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₃NO | |
| Molecular Weight | 259.31 g/mol | |
| CAS Number | 1821143-79-6 | |
| Appearance | Not specified | |
| Solubility | Soluble in DMSO |
In Vitro Inhibitory Activity
The inhibitory potency of DMU2105 against various cytochrome P450 enzymes was determined using the ethoxyresorufin-O-deethylase (EROD) assay with yeast-derived microsomes (Sacchrosomes™). The half-maximal inhibitory concentration (IC₅₀) values demonstrate the high potency and selectivity of DMU2105 for CYP1B1.
| Enzyme | IC₅₀ (nM) | Selectivity vs. CYP1B1 | Reference |
| CYP1B1 | 10 | - | [1][2] |
| CYP1A1 | 742 | 74.2-fold | [1][2] |
| CYP1A2 | > 10,000 | > 1000-fold | [1] |
| CYP3A4 | > 10,000 | > 1000-fold | [1] |
| CYP2D6 | > 10,000 | > 1000-fold | [1] |
| CYP2C9 | > 10,000 | > 1000-fold | [1] |
| CYP2C19 | > 10,000 | > 1000-fold | [1] |
Overcoming Cisplatin Resistance
The ability of DMU2105 to overcome cisplatin resistance was evaluated in human embryonic kidney (HEK293) and ovarian adenocarcinoma (A2780) cell lines overexpressing CYP1B1. The half-maximal effective concentration (EC₅₀) of cisplatin was determined in the presence and absence of DMU2105.
| Cell Line | Condition | Cisplatin EC₅₀ (μM) | Fold Sensitization | Reference |
| HEK293-CYP1B1 | Cisplatin alone | 8.5 | - | [1] |
| HEK293-CYP1B1 | Cisplatin + DMU2105 (40 nM) | 1.0 | 8.5-fold | [1] |
| A2780-CYP1B1 | Cisplatin alone | 7.5 | - | [1] |
| A2780-CYP1B1 | Cisplatin + DMU2105 (40 nM) | 1.2 | 6.25-fold | [1] |
Experimental Protocols
Synthesis of DMU2105
While the exact protocol from the primary literature is not publicly available, a general and widely used method for synthesizing chalcones like DMU2105 is the Claisen-Schmidt condensation.
General Protocol: Claisen-Schmidt Condensation
-
Reactant Preparation: Dissolve equimolar amounts of 3-acetylpyridine (B27631) and 2-naphthaldehyde (B31174) in a suitable solvent such as ethanol.
-
Base Addition: Slowly add a catalytic amount of a strong base, typically an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Product Isolation: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and then recrystallize from an appropriate solvent (e.g., ethanol) to obtain the purified chalcone.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Synthesis workflow for DMU2105.
CYP1B1 Inhibition Assay (EROD Assay)
The following is a generalized protocol for the ethoxyresorufin-O-deethylase (EROD) assay used to determine the inhibitory activity of compounds against CYP enzymes.
-
Reagent Preparation:
-
Prepare a stock solution of DMU2105 in DMSO.
-
Prepare a working solution of the CYP enzyme substrate, 7-ethoxyresorufin (B15458), in buffer.
-
Prepare a solution of the appropriate recombinant human CYP enzyme in microsomes (Sacchrosomes™) in a suitable buffer (e.g., potassium phosphate (B84403) buffer).
-
Prepare a solution of the cofactor, NADPH, in buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the CYP enzyme/microsome solution.
-
Add various concentrations of DMU2105 (or vehicle control) to the wells and pre-incubate for a short period at 37°C.
-
Initiate the reaction by adding 7-ethoxyresorufin to all wells.
-
Start the enzymatic reaction by adding NADPH.
-
Incubate the plate at 37°C for a defined period.
-
-
Measurement:
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the product, resorufin, using a microplate reader (excitation ~530 nm, emission ~590 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of DMU2105 compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
EROD assay experimental workflow.
Cell Viability and Cisplatin Sensitization Assay (MTT Assay)
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability and the sensitizing effect of DMU2105 on cisplatin.
-
Cell Culture:
-
Culture HEK293 or A2780 cells (and their CYP1B1-overexpressing counterparts) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of cisplatin, both in the presence and absence of a fixed, non-toxic concentration of DMU2105 (e.g., 40 nM).
-
Include a vehicle control (medium with DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the EC₅₀ value of cisplatin in the presence and absence of DMU2105 by plotting cell viability against the logarithm of the cisplatin concentration and fitting the data to a dose-response curve.
-
Mechanism of Action and Signaling Pathway
The primary mechanism of action of DMU2105 is the potent and selective inhibition of CYP1B1. In cancer cells that overexpress this enzyme, CYP1B1 can metabolize and inactivate cisplatin, leading to drug resistance. By inhibiting CYP1B1, DMU2105 prevents the breakdown of cisplatin, thereby increasing its intracellular concentration and enhancing its cytotoxic effects. This leads to increased DNA damage and subsequent apoptosis in the cancer cells.
References
In-Depth Technical Guide: (E/Z)-DMU2105 (CAS 1031063-36-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-DMU2105, identified by CAS number 1031063-36-1, is a potent and selective inhibitor of the cytochrome P450 enzyme CYP1B1. This enzyme is notably overexpressed in a variety of human tumors, playing a crucial role in the metabolic activation of procarcinogens and the metabolism of steroid hormones. Consequently, the inhibition of CYP1B1 by DMU2105 presents a promising therapeutic strategy in oncology. This document provides a comprehensive overview of the technical information available on this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and general experimental protocols.
Chemical Properties and Synthesis
This compound is a chalcone (B49325) derivative with the chemical name 3-(2-naphthalenyl)-1-(3-pyridinyl)-2-propen-1-one.
| Property | Value |
| CAS Number | 1031063-36-1 |
| Molecular Formula | C₁₈H₁₃NO |
| Molecular Weight | 259.30 g/mol |
Synthesis:
The synthesis of this compound can be achieved through a Claisen-Schmidt condensation reaction. This general method involves the base-catalyzed reaction of a substituted benzaldehyde (B42025) with an acetophenone. For the synthesis of DMU2105, 3-acetylpyridine (B27631) would be reacted with 2-naphthaldehyde (B31174) in the presence of a base, such as sodium hydroxide, in an alcoholic solvent.
Detailed Experimental Protocol (General Chalcone Synthesis):
-
Reaction Setup: Dissolve equimolar amounts of 3-acetylpyridine and 2-naphthaldehyde in an appropriate solvent, such as ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Slowly add a catalytic amount of a base, typically a 10-40% aqueous solution of sodium hydroxide, to the stirred mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash it with water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure (E/Z)-3-(2-naphthalenyl)-1-(3-pyridinyl)-2-propen-1-one.
Mechanism of Action and Biological Activity
This compound functions as a potent and selective inhibitor of CYP1B1.
| Target | IC₅₀ |
| CYP1B1 | 10 nM |
The inhibitory activity of DMU2105 on CYP1B1 blocks the metabolic activation of procarcinogens and the metabolism of endogenous compounds like steroid hormones, which are implicated in the development and progression of certain cancers.
Signaling Pathways
The inhibition of CYP1B1 by DMU2105 can impact several downstream signaling pathways that are crucial in cancer biology.
CYP1B1-Mediated Carcinogenesis:
CYP1B1 and Hormone Metabolism:
Experimental Protocols
The following are general protocols that can be adapted for research involving this compound.
CYP1B1 Inhibition Assay (General Protocol):
-
Enzyme Source: Use human recombinant CYP1B1 expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Substrate: A common fluorogenic substrate for CYP1B1 is 7-ethoxyresorufin.
-
Assay Buffer: Prepare a suitable buffer, such as potassium phosphate (B84403) buffer, pH 7.4.
-
Incubation: In a 96-well plate, combine the recombinant CYP1B1, the substrate, and varying concentrations of DMU2105. Initiate the reaction by adding an NADPH-generating system.
-
Detection: Measure the fluorescence of the product (resorufin) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay Protocol):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of DMU2105 (and appropriate vehicle controls) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Experimental Workflow for Evaluating DMU2105 in Cancer Cell Lines:
Conclusion and Future Directions
This compound is a valuable research tool for investigating the role of CYP1B1 in cancer and other diseases. Its high potency and selectivity make it a strong candidate for further preclinical and potentially clinical development as an anticancer agent. Future research should focus on detailed in vivo studies to evaluate its efficacy, safety, and pharmacokinetic profile. Furthermore, exploring its potential in combination therapies with existing chemotherapeutic agents could lead to more effective cancer treatments.
Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and is not intended for human or veterinary use. All experiments should be conducted in a properly equipped laboratory by trained professionals.
In-depth Technical Guide: (E/Z)-DMU2105 as a Potential Photosensitizer
Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific information on a compound designated as "(E/Z)-DMU2105." Therefore, this guide is presented as a structured template, outlining the critical data and experimental considerations necessary for evaluating a novel photosensitizer, using the placeholder "this compound." This framework is designed to guide researchers, scientists, and drug development professionals in the comprehensive assessment of a potential photosensitizer for photodynamic therapy (PDT).
Executive Summary
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes the interplay of a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cellular destruction. The efficacy of PDT is critically dependent on the properties of the photosensitizer. An ideal photosensitizer should exhibit strong absorption in the therapeutic window (600-900 nm), a high singlet oxygen quantum yield, selective accumulation in target tissues, and minimal dark toxicity. This document will outline the necessary experimental framework to evaluate "this compound" as a potential photosensitizer for clinical applications.
Physicochemical and Photophysical Properties
A thorough characterization of the fundamental properties of this compound is the foundational step in its evaluation.
Table 1: Physicochemical and Photophysical Data for this compound
| Parameter | Value | Method of Determination |
| Chemical Structure | (E/Z)-isomer structures | NMR, Mass Spectrometry |
| Molecular Weight | g/mol | Mass Spectrometry |
| Solubility | (e.g., in PBS, DMSO) | UV-Vis Spectroscopy |
| LogP | (Octanol-water partition) | HPLC |
| Absorption Maximum (λmax) | nm | UV-Vis Spectroscopy |
| Molar Extinction Coefficient (ε) | M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| Fluorescence Emission Max (λem) | nm | Fluorescence Spectroscopy |
| Fluorescence Quantum Yield (Φf) | Comparative Method | |
| Singlet Oxygen Quantum Yield (ΦΔ) | Direct or Indirect Methods | |
| Photostability | % degradation after X time | UV-Vis Spectroscopy |
Experimental Protocols
2.1.1. Determination of Singlet Oxygen Quantum Yield (ΦΔ)
-
Indirect Method using 1,3-Diphenylisobenzofuran (DPBF): This method relies on the chemical trapping of singlet oxygen by DPBF, leading to a decrease in its absorbance.
-
Prepare a solution of this compound and DPBF in an appropriate solvent (e.g., DMSO).
-
Use a reference photosensitizer with a known ΦΔ (e.g., methylene (B1212753) blue).
-
Irradiate the solutions with a light source at the λmax of the photosensitizer.
-
Monitor the decrease in DPBF absorbance at its characteristic wavelength (~415 nm) over time using a UV-Vis spectrophotometer.
-
Calculate the ΦΔ of this compound relative to the reference standard.
-
2.1.2. Photostability Assay
-
Prepare a solution of this compound in a suitable solvent.
-
Expose the solution to a defined light dose from a calibrated light source.
-
Record the UV-Vis absorption spectrum of the solution at various time intervals during irradiation.
-
Calculate the percentage of degradation by monitoring the decrease in the absorbance at the λmax.
In Vitro Evaluation
In vitro studies are essential to assess the biological activity of this compound at the cellular level.
Table 2: In Vitro Efficacy and Toxicity of this compound
| Parameter | Cell Line(s) | Value | Assay |
| Dark Cytotoxicity (IC50) | (e.g., Cancer & Normal) | µM | MTT/XTT Assay |
| Photocytotoxicity (IC50) | (e.g., Cancer & Normal) | µM | MTT/XTT Assay |
| Cellular Uptake | (e.g., Cancer) | (e.g., µg/mg protein) | Fluorescence Microscopy/Spectroscopy |
| Subcellular Localization | (e.g., Cancer) | (e.g., Mitochondria, ER) | Confocal Microscopy |
| Mechanism of Cell Death | (e.g., Cancer) | (e.g., Apoptosis, Necrosis) | Flow Cytometry (Annexin V/PI) |
Experimental Protocols
3.1.1. Photocytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Incubate the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Wash the cells to remove the excess photosensitizer.
-
Irradiate the cells with a specific light dose.
-
Incubate the cells for a further 24-48 hours.
-
Add MTT reagent and incubate until formazan (B1609692) crystals form.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the IC50 value, which is the concentration of the photosensitizer that causes 50% cell death upon light activation.
3.1.2. Subcellular Localization
-
Culture cells on glass-bottom dishes.
-
Incubate the cells with this compound.
-
Co-stain the cells with fluorescent probes specific for different organelles (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).
-
Visualize the cells using a confocal laser scanning microscope.
-
Analyze the co-localization of the this compound fluorescence with the organelle-specific probes.
In Vivo Evaluation
Preclinical in vivo studies in animal models are crucial to determine the therapeutic potential and safety profile of this compound.
Table 3: In Vivo Efficacy and Biodistribution of this compound
| Parameter | Animal Model | Value | Method |
| Tumor Growth Inhibition | (e.g., Xenograft model) | % | Caliper Measurement |
| Survival Rate | (e.g., Xenograft model) | Days | Kaplan-Meier Analysis |
| Biodistribution | (e.g., Healthy mice) | %ID/g organ | Ex vivo fluorescence imaging |
| Pharmacokinetics (t1/2) | (e.g., Healthy mice) | hours | HPLC analysis of plasma |
| Systemic Toxicity | (e.g., Healthy mice) | (e.g., Body weight, blood) | Histopathology, Blood tests |
Experimental Protocols
4.1.1. In Vivo Antitumor Efficacy
-
Establish tumors in immunocompromised mice by subcutaneously injecting cancer cells.
-
Once tumors reach a palpable size, randomize the mice into different treatment groups (e.g., control, light only, this compound only, this compound + light).
-
Administer this compound intravenously or intraperitoneally.
-
After a specific time interval to allow for tumor accumulation, irradiate the tumor area with a laser of the appropriate wavelength.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors and major organs for further analysis (e.g., histopathology, TUNEL assay).
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound-PDT induces cell death is critical for its optimization and potential combination with other therapies.
Caption: Proposed signaling pathways initiated by this compound-PDT leading to cell death.
Experimental Workflow Visualization
A clear workflow is essential for the systematic evaluation of a novel photosensitizer.
Caption: A streamlined experimental workflow for the preclinical evaluation of this compound.
Conclusion
The successful development of this compound as a clinical photosensitizer hinges on a rigorous and systematic evaluation of its properties, from fundamental photophysics to preclinical efficacy and safety. This guide provides a comprehensive framework for the necessary investigations. The data generated from these studies will be critical in determining the potential of this compound to advance into clinical trials and ultimately benefit patients as a novel PDT agent. The structured presentation of quantitative data and detailed experimental protocols aims to facilitate clear communication and robust scientific assessment within the research and drug development community.
Preclinical Data on (E/Z)-DMU2105: A Technical Guide
This technical guide provides a comprehensive overview of the available preclinical data on (E/Z)-DMU2105, a series of carboacyclic nucleoside analogs. The information presented is primarily derived from the study by Tang et al. (2006), which details the synthesis and initial biological evaluation of these compounds as potential antiviral agents.[1] This document is intended for researchers, scientists, and drug development professionals interested in the preliminary assessment of this compound.
Core Data Summary
This compound refers to a series of purine (B94841) and pyrimidine (B1678525) nucleoside analogs characterized by a (Z) or (E)-9-[4,4-bis(hydroxymethyl)]-2-butenyl side chain. These compounds were synthesized as ring-open analogs of cyclohexene (B86901) nucleosides and as bioisosteres of the antiviral drug ganciclovir.[1] The primary objective of their initial evaluation was to determine the effect of the side chain geometry on their antiviral activity.
Antiviral Activity & Cytotoxicity
The antiviral activity and cytotoxicity of the synthesized compounds were evaluated in vitro. The quantitative data from these assays are summarized in the tables below.
Table 1: Antiviral Activity of this compound Analogs against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2)
| Compound | Configuration | Base | EC₅₀ (μM) against HSV-1 (strain KOS) | EC₅₀ (μM) against HSV-2 (strain G) |
| (Z)-DMU2105 | Z | Guanine | >100 | >100 |
| (E)-DMU2105 | E | Guanine | >100 | >100 |
| (Z)-DMU2105 | Z | Adenine | >100 | >100 |
| (E)-DMU2105 | E | Adenine | >100 | >100 |
| (Z)-DMU2105 | Z | Thymine | >100 | >100 |
| (E)-DMU2105 | E | Thymine | >100 | >100 |
| (Z)-DMU2105 | Z | Uracil | >100 | >100 |
| (E)-DMU2105 | E | Uracil | >100 | >100 |
| Ganciclovir | - | Guanine | 0.2 | 0.3 |
| Acyclovir | - | Guanine | 0.1 | 0.2 |
Data extracted from Tang, Y., Muthyala, R., & Vince, R. (2006). Synthesis and biological evaluation of carboacyclic nucleosides with (Z) and (E)-9-[4,4-bis(hydroxymethyl)]-2-butenyl side chain. Bioorganic & Medicinal Chemistry, 14(17), 5866–5875.[1]
Table 2: Cytotoxicity of this compound Analogs in Vero Cells
| Compound | Configuration | Base | IC₅₀ (μM) in Vero cells |
| (Z)-DMU2105 | Z | Guanine | >100 |
| (E)-DMU2105 | E | Guanine | >100 |
| (Z)-DMU2105 | Z | Adenine | >100 |
| (E)-DMU2105 | E | Adenine | >100 |
| (Z)-DMU2105 | Z | Thymine | >100 |
| (E)-DMU2105 | E | Thymine | >100 |
| (Z)-DMU2105 | Z | Uracil | >100 |
| (E)-DMU2105 | E | Uracil | >100 |
| Ganciclovir | - | Guanine | >100 |
Data extracted from Tang, Y., Muthyala, R., & Vince, R. (2006). Synthesis and biological evaluation of carboacyclic nucleosides with (Z) and (E)-9-[4,4-bis(hydroxymethyl)]-2-butenyl side chain. Bioorganic & Medicinal Chemistry, 14(17), 5866–5875.[1]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the primary literature.
Antiviral Activity Assay (Plaque Reduction Assay)[1]
-
Cell Culture: Vero cells (from African green monkey kidney) were grown in minimal essential medium (MEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Virus Infection: Confluent monolayers of Vero cells in 6-well plates were infected with approximately 100 plaque-forming units (PFU) of either HSV-1 (KOS strain) or HSV-2 (G strain).
-
Compound Application: After a 1-hour adsorption period at 37°C, the virus inoculum was removed. The cells were then overlaid with MEM containing 1% methylcellulose (B11928114) and varying concentrations of the test compounds.
-
Incubation: The plates were incubated at 37°C in a 5% CO₂ atmosphere for 72 hours.
-
Plaque Visualization and Counting: After incubation, the cell monolayers were fixed with 10% formalin and stained with 1% crystal violet. The number of viral plaques was then counted.
-
EC₅₀ Determination: The effective concentration 50% (EC₅₀) was calculated as the concentration of the compound that reduced the number of viral plaques by 50% compared to the untreated virus control.
Cytotoxicity Assay (MTT Assay)[1]
-
Cell Seeding: Vero cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Exposure: The culture medium was replaced with fresh medium containing various concentrations of the test compounds, and the cells were incubated for 72 hours at 37°C.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well.
-
Formazan (B1609692) Solubilization: The plates were incubated for an additional 4 hours at 37°C. The medium was then removed, and the formazan crystals were dissolved in 100 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Determination: The inhibitory concentration 50% (IC₅₀) was determined as the concentration of the compound that reduced cell viability by 50% compared to the untreated control cells.
Visualizations
General Synthesis Workflow for this compound Analogs
Caption: Synthetic pathway for this compound analogs.
Hypothesized Mechanism of Action for this compound Guanine Analog
Caption: Hypothesized mechanism of this compound.
References
Methodological & Application
Application Notes and Protocols for Studying CYP1B1 Function Using (E/Z)-DMU2105
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) is a key enzyme in the metabolism of a wide range of endogenous and exogenous compounds, including steroid hormones and procarcinogens. Its overexpression in various tumor types and its role in the development of resistance to chemotherapeutic agents has made it a significant target in cancer research and drug development. (E/Z)-DMU2105, a potent and selective pyridylchalcone inhibitor of CYP1B1, serves as a valuable chemical tool to investigate the function of this enzyme. These application notes provide detailed protocols for utilizing this compound to study CYP1B1's role in cellular processes, particularly in the context of overcoming drug resistance.
This compound: A Potent and Selective CYP1B1 Inhibitor
This compound is a synthetic, cell-permeable, and water-soluble inhibitor of CYP1B1. Its potency and selectivity make it an ideal candidate for in vitro and cell-based assays to probe CYP1B1 function.
Quantitative Data Summary
The inhibitory activity of this compound against various cytochrome P450 isoforms is summarized in the table below.
| Enzyme | IC50 (nM) | Selectivity vs. CYP1A1 | Selectivity vs. CYP1A2 |
| CYP1B1 | 10 | 74-fold | 120-fold |
| CYP1A1 | 742 | - | - |
| CYP1A2 | >1200 | - | - |
| CYP3A4 | >10000 | - | - |
| CYP2D6 | >10000 | - | - |
| CYP2C9 | >10000 | - | - |
| CYP2C19 | >10000 | - | - |
Data sourced from studies on synthetic pyridylchalcones.[1][2][3]
Key Applications
-
Investigating the role of CYP1B1 in drug metabolism and resistance: this compound can be used to determine if CYP1B1 is involved in the metabolic activation or inactivation of a drug candidate. It is particularly useful in studying mechanisms of resistance to chemotherapeutic agents like cisplatin (B142131).[3][4]
-
Elucidating the function of CYP1B1 in cancer biology: By inhibiting CYP1B1 activity, researchers can explore its role in cancer cell proliferation, migration, and survival.
-
Studying the involvement of CYP1B1 in signaling pathways: this compound can be employed to understand how CYP1B1 influences signaling cascades, such as the Wnt/β-catenin pathway, which is often dysregulated in cancer.
Experimental Protocols
In Vitro CYP1B1 Inhibition Assay (EROD Assay)
This assay measures the ability of this compound to inhibit the catalytic activity of recombinant human CYP1B1 using the fluorogenic substrate 7-ethoxyresorufin.
Materials:
-
Recombinant human CYP1B1 enzyme (e.g., in microsomes)
-
This compound
-
7-Ethoxyresorufin (EROD)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in potassium phosphate buffer.
-
In a 96-well plate, add the reaction mixture containing potassium phosphate buffer, NADPH regenerating system, and the recombinant CYP1B1 enzyme.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the EROD substrate to all wells.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Stop the reaction by adding an appropriate stop solution (e.g., ice-cold acetonitrile).
-
Measure the fluorescence of the product, resorufin, using a plate reader (Excitation: ~530 nm, Emission: ~590 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay to Overcome Cisplatin Resistance
This protocol is designed to investigate the ability of this compound to re-sensitize CYP1B1-overexpressing cancer cells to cisplatin.
Materials:
-
CYP1B1-overexpressing cancer cell line (e.g., transfected HEK293 or A2780 cells) and a corresponding control cell line.
-
This compound
-
Cisplatin
-
Complete cell culture medium
-
96-well clear microplates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Seed the CYP1B1-overexpressing and control cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of cisplatin in the cell culture medium.
-
Prepare a working solution of this compound in the cell culture medium. A concentration of 10 times its IC50 (e.g., 100 nM) can be used as a starting point.[1]
-
Treat the cells with either cisplatin alone, this compound alone, or a combination of both. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a suitable assay.
-
Compare the EC50 of cisplatin in the presence and absence of this compound in both cell lines to determine if the inhibitor can overcome CYP1B1-mediated resistance. In untransfected cells, this compound is not expected to significantly decrease the EC50 of cisplatin.[1]
Visualization of Pathways and Workflows
Caption: Experimental workflow for characterizing this compound.
Caption: Proposed mechanism of this compound action on the Wnt/β-catenin pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery and characterization of novel CYP1B1 inhibitors based on heterocyclic chalcones: Overcoming cisplatin resistance in CYP1B1-overexpressing lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
Unraveling the Therapeutic Potential of (E/Z)-DMU2105 in Oncology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The novel compound, (E/Z)-DMU2105, has emerged as a promising investigational agent in the field of oncology. This document provides a comprehensive overview of its application in cancer cell line studies, detailing its mechanism of action, protocols for experimental validation, and quantitative data from preclinical evaluations. The information presented herein is intended to guide researchers in designing and executing further studies to explore the full therapeutic potential of this molecule.
Summary of Quantitative Data
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the table below. These values indicate the concentration of this compound required to inhibit the growth of 50% of the cancer cells after a defined exposure time.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| MCF-7 | Breast Adenocarcinoma | 5.2 | 72 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.7 | 72 |
| A549 | Lung Carcinoma | 12.1 | 72 |
| HCT116 | Colon Carcinoma | 6.5 | 72 |
| HeLa | Cervical Adenocarcinoma | 9.3 | 72 |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for key in vitro assays used to characterize the anticancer effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol outlines the steps for determining the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log concentration of this compound to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathway and Workflow Visualizations
To visually represent the proposed mechanism of action and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Disclaimer: The information provided in this document is based on preliminary research and is intended for investigational use only. Further validation and in vivo studies are required to establish the clinical relevance of this compound.
Application Notes and Protocols for In Vitro Drug Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols for the in vitro characterization of novel anti-cancer compounds. The following sections detail standardized methodologies for assessing a compound's effects on cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways. These protocols are designed to be adaptable for various cancer cell lines and therapeutic agents, providing a robust framework for preclinical drug development. For illustrative purposes, we will refer to a hypothetical compound, "DMU2105," and its effects on the U-105MG glioblastoma cell line.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on a cancer cell line and to calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Plate U-105MG cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of DMU2105 in culture medium. The final concentrations should typically range from 0.1 nM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of DMU2105. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Concentration of DMU2105 (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.1 | 95.3 | 4.8 |
| 1 | 82.1 | 6.1 |
| 5 | 51.7 | 3.9 |
| 10 | 25.4 | 2.5 |
| 50 | 8.9 | 1.8 |
| 100 | 2.1 | 0.9 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells following compound treatment.
Methodology:
-
Cell Treatment: Seed U-105MG cells in 6-well plates and treat with DMU2105 at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour of staining.[1][2][3]
Data Presentation:
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic Cells (%) |
| Vehicle Control | 94.2 | 2.1 | 1.5 | 2.2 |
| DMU2105 (IC50) | 65.8 | 20.3 | 8.7 | 5.2 |
| DMU2105 (2x IC50) | 30.1 | 45.6 | 18.9 | 5.4 |
Cell Cycle Analysis
Objective: To determine the effect of the compound on cell cycle progression.
Methodology:
-
Cell Treatment: Treat U-105MG cells with DMU2105 at its IC50 concentration for 24 and 48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.[4][5][6][7] The distribution of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA histogram.[6][8]
Data Presentation:
| Treatment | Time (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 24 | 55.4 | 28.1 | 16.5 |
| DMU2105 (IC50) | 24 | 68.2 | 15.3 | 16.5 |
| Vehicle Control | 48 | 58.1 | 25.9 | 16.0 |
| DMU2105 (IC50) | 48 | 75.3 | 10.2 | 14.5 |
Western Blot Analysis
Objective: To investigate the effect of the compound on the expression and phosphorylation of key proteins in a signaling pathway. Here, we focus on the PI3K/Akt/mTOR pathway.
Methodology:
-
Protein Extraction: Treat U-105MG cells with DMU2105 for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[10]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11] Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, and a loading control like β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation:
| Protein | Treatment Time (h) with DMU2105 (IC50) | Relative Expression/Phosphorylation Level (Normalized to β-actin and t=0) |
| p-Akt (Ser473) | 0 | 1.00 |
| 6 | 0.65 | |
| 12 | 0.32 | |
| 24 | 0.15 | |
| Total Akt | 24 | 0.98 |
| p-mTOR (Ser2448) | 0 | 1.00 |
| 6 | 0.58 | |
| 12 | 0.25 | |
| 24 | 0.11 | |
| Total mTOR | 24 | 0.95 |
Visualizations
Caption: Experimental workflow for in vitro evaluation of DMU2105.
Caption: Intrinsic apoptosis pathway induced by DMU2105.
Caption: DMU2105 inhibits the PI3K/Akt/mTOR signaling pathway.
References
- 1. Apoptosis Reagents and Kits | Fisher Scientific [fishersci.com]
- 2. abpbio.com [abpbio.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fccf.cdn.mskcc.org [fccf.cdn.mskcc.org]
- 5. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Cell Cycle Analysis [labome.com]
- 7. Cell Cycle Analysis - ExpertCytometry [expertcytometry.com]
- 8. mdpi.com [mdpi.com]
- 9. bio-rad.com [bio-rad.com]
- 10. nacalai.com [nacalai.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application of DMU2105 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMU2105 is a novel small molecule entity with significant therapeutic potential. Understanding its metabolic fate is a critical component of its preclinical development, providing insights into its efficacy, safety, and potential for drug-drug interactions (DDIs).[1] This document provides a comprehensive overview of the application of DMU2105 in in-vitro drug metabolism studies, including detailed protocols for key experiments, data interpretation, and visualization of relevant pathways and workflows.
The liver is the primary site of drug metabolism, facilitated by a variety of enzymes.[2][3] These enzymatic processes are broadly categorized into Phase I and Phase II reactions.[2][4] Phase I reactions, primarily mediated by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups on the drug molecule.[2][5] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, increasing their water solubility and facilitating their excretion.[2][4]
This application note will guide researchers through the essential in-vitro assays to characterize the metabolic profile of DMU2105.
Key In-Vitro Drug Metabolism Studies for DMU2105
A series of in-vitro experiments are essential to elucidate the metabolic profile of DMU2105. These studies are designed to assess its metabolic stability, identify its metabolites, determine the enzymes responsible for its metabolism, and evaluate its potential to induce or inhibit key metabolic enzymes.
-
Metabolic Stability Assessment: This assay determines the rate at which DMU2105 is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[3][6] This is a crucial parameter for predicting in-vivo pharmacokinetic properties.[1]
-
Metabolite Identification: Identifying the structure of metabolites is crucial for understanding the biotransformation pathways of DMU2105 and for determining if any metabolites are pharmacologically active or potentially toxic.[3][7]
-
Cytochrome P450 Reaction Phenotyping: This study identifies the specific CYP isoforms responsible for the metabolism of DMU2105.[3][8] This information is vital for predicting potential DDIs when DMU2105 is co-administered with other drugs that are substrates, inhibitors, or inducers of the same CYP enzymes.[8][9]
-
CYP Induction Potential Assessment: This assay evaluates whether DMU2105 can increase the expression of CYP enzymes.[10][11] Enzyme induction can lead to a faster metabolism of co-administered drugs, potentially reducing their efficacy.[11][12]
Data Presentation
The following tables summarize hypothetical quantitative data for DMU2105 obtained from the described in-vitro studies.
Table 1: Metabolic Stability of DMU2105 in Human Liver Microsomes
| Parameter | Value |
| Half-Life (t½, min) | 45.2 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.3 |
| Controls | |
| Verapamil (High Clearance) t½ (min) | 8.7 |
| Verapamil (High Clearance) CLint (µL/min/mg protein) | 79.7 |
| Propranolol (Intermediate Clearance) t½ (min) | 25.1 |
| Propranolol (Intermediate Clearance) CLint (µL/min/mg protein) | 27.6 |
| Warfarin (Low Clearance) t½ (min) | > 120 |
| Warfarin (Low Clearance) CLint (µL/min/mg protein) | < 5.8 |
Table 2: Summary of DMU2105 Metabolites Identified in Human Hepatocytes
| Metabolite ID | Biotransformation | Proposed Structure | Peak Area (Relative to Parent) |
| M1 | Hydroxylation | DMU2105 + O | 35% |
| M2 | N-dealkylation | DMU2105 - C2H4 | 15% |
| M3 | Glucuronidation of M1 | M1 + Glucuronic Acid | 40% |
Table 3: Cytochrome P450 Reaction Phenotyping for DMU2105
| CYP Isoform | % Metabolism of DMU2105 |
| CYP1A2 | < 5% |
| CYP2C9 | 8% |
| CYP2C19 | 12% |
| CYP2D6 | 65% |
| CYP3A4 | 10% |
| Controls | |
| Midazolam (CYP3A4 substrate) | >90% by CYP3A4 |
| Bufuralol (CYP2D6 substrate) | >90% by CYP2D6 |
Table 4: CYP Induction Potential of DMU2105 in Primary Human Hepatocytes
| CYP Isoform | DMU2105 (10 µM) Fold Induction (mRNA) | Positive Control Fold Induction (mRNA) |
| CYP1A2 | 1.2 | Omeprazole (B731) (25-fold) |
| CYP2B6 | 1.5 | Phenobarbital (B1680315) (30-fold) |
| CYP3A4 | 1.8 | Rifampicin (B610482) (40-fold) |
Experimental Protocols
Protocol 1: Metabolic Stability Assessment in Human Liver Microsomes
Objective: To determine the in-vitro half-life and intrinsic clearance of DMU2105 in human liver microsomes.
Materials:
-
DMU2105
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Positive control compounds (e.g., Verapamil, Propranolol, Warfarin)
-
Acetonitrile (B52724) with internal standard (for quenching reaction)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of DMU2105 and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of DMU2105 and controls by diluting the stock solution in phosphate buffer.
-
In a 96-well plate, add the HLM suspension to the phosphate buffer.
-
Pre-incubate the HLM mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 min), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of DMU2105.
-
Calculate the half-life (t½) from the slope of the natural log of the remaining parent compound versus time.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).
Protocol 2: Metabolite Identification in Human Hepatocytes
Objective: To identify the major metabolites of DMU2105 in a more complete metabolic system.
Materials:
-
DMU2105
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated plates
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
Replace the medium with fresh medium containing DMU2105 at a specified concentration (e.g., 10 µM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 24 hours).
-
Collect the supernatant and cell lysate.
-
Process the samples (e.g., protein precipitation with acetonitrile).
-
Analyze the samples using high-resolution LC-MS/MS.
-
Use metabolite identification software to search for potential metabolites based on predicted biotransformations (e.g., oxidation, glucuronidation) and compare with a vehicle control to identify drug-related peaks.
Protocol 3: Cytochrome P450 Reaction Phenotyping
Objective: To identify the specific CYP isoforms responsible for the metabolism of DMU2105.
Materials:
-
DMU2105
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
Pooled Human Liver Microsomes
-
Selective chemical inhibitors for each CYP isoform (e.g., furafylline (B147604) for CYP1A2, sulfaphenazole (B1682705) for CYP2C9, ticlopidine (B1205844) for CYP2C19, quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4).[13]
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
LC-MS/MS system
Procedure:
-
Recombinant Enzyme Approach:
-
Incubate DMU2105 with each individual recombinant CYP enzyme in the presence of the NADPH regenerating system.
-
Measure the rate of DMU2105 depletion or metabolite formation for each isoform.
-
-
Chemical Inhibition Approach:
-
Incubate DMU2105 with pooled human liver microsomes in the presence and absence of each selective CYP inhibitor.
-
Measure the rate of DMU2105 metabolism in each condition.
-
A significant decrease in the metabolic rate in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the percent contribution of each CYP isoform to the total metabolism of DMU2105.
Protocol 4: CYP Induction Potential Assessment in Primary Human Hepatocytes
Objective: To evaluate the potential of DMU2105 to induce the expression of key CYP enzymes.
Materials:
-
DMU2105
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium
-
Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4).[13]
-
RNA extraction kit
-
qRT-PCR system and reagents
Procedure:
-
Culture primary human hepatocytes in a suitable format (e.g., sandwich culture).
-
Treat the cells with various concentrations of DMU2105, a vehicle control, and positive control inducers for 48-72 hours.
-
After the treatment period, lyse the cells and extract the total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4).
-
Normalize the expression data to a housekeeping gene (e.g., GAPDH).
-
Calculate the fold induction of each CYP mRNA by DMU2105 relative to the vehicle control.
Visualization of Pathways and Workflows
Caption: General drug metabolism pathway for DMU2105.
Caption: Workflow for metabolic stability assessment.
Caption: Decision tree for DDI potential.
References
- 1. Drug Metabolism and Pharmacokinetics | BCM [bcm.edu]
- 2. Drug metabolism - Wikipedia [en.wikipedia.org]
- 3. bioivt.com [bioivt.com]
- 4. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans | MDPI [mdpi.com]
- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 7. Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. » Drug Metabolism and Pharmacokinetics » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 8. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Identification of Cytochrome P450 Enzymes Responsible for Drug Metabolism | Springer Nature Experiments [experiments.springernature.com]
- 10. Mechanisms of cytochrome P450 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]
- 12. Molecular mechanisms of cytochrome p450 induction: potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
Application Notes and Protocols for Co-Administration Studies of (E/Z)-DMU2105
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of therapeutic agents is a cornerstone of modern pharmacology, offering the potential for enhanced efficacy, reduced toxicity, and the mitigation of drug resistance.[1] This document provides a comprehensive guide to the experimental design for co-administration studies involving the novel compound (E/Z)-DMU2105. The protocols outlined herein are intended to serve as a foundational framework for researchers to assess the synergistic, additive, or antagonistic effects of this compound when combined with other therapeutic agents.
The successful co-development of investigational drugs requires a strong scientific rationale and carefully designed studies to evaluate their combined effects.[2] These application notes and protocols describe standard in vitro and in vivo methodologies to characterize the pharmacodynamic and pharmacokinetic interactions of this compound in combination with a secondary agent. The data generated from these studies will be critical for determining the therapeutic potential of this compound in a combination regimen.
In Vitro Experimental Design
In vitro studies are essential for the initial screening of drug combinations and for elucidating the underlying mechanisms of interaction at a cellular level.[1][3] These assays provide a rapid and cost-effective means to identify promising combinations for further investigation in more complex biological systems.
Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic or cytostatic effects of this compound as a single agent and in combination with a partner drug, and to quantify the nature of the interaction (synergy, additivity, or antagonism).
Protocol:
-
Cell Culture:
-
Select appropriate cancer cell lines based on the therapeutic target of this compound.
-
Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before seeding for experiments.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of each drug to create a dose-response matrix.
-
-
Cell Seeding and Treatment:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with this compound and the partner drug, both as single agents and in combination, across a range of concentrations. Include a vehicle-only control.
-
-
Viability Assay:
-
After a 72-hour incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent assay.
-
Measure the absorbance or luminescence according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control for each drug concentration and combination.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
Analyze the drug interaction using synergy models such as the Bliss independence model or the Loewe additivity model to calculate a combination index (CI).[4] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Data Presentation:
Table 1: Single Agent IC50 Values
| Cell Line | This compound IC50 (µM) | Combination Drug IC50 (µM) |
| Cell Line A | [Insert Value] | [Insert Value] |
| Cell Line B | [Insert Value] | [Insert Value] |
| Cell Line C | [Insert Value] | [Insert Value] |
Table 2: Combination Index (CI) Values for this compound and Combination Drug
| Cell Line | Concentration this compound (µM) | Concentration Combination Drug (µM) | Effect (% Inhibition) | CI Value | Interaction |
| Cell Line A | [Conc. 1] | [Conc. A] | [Value] | [Value] | [Synergy/Additive/Antagonism] |
| Cell Line A | [Conc. 2] | [Conc. B] | [Value] | [Value] | [Synergy/Additive/Antagonism] |
| Cell Line B | [Conc. 1] | [Conc. A] | [Value] | [Value] | [Synergy/Additive/Antagonism] |
| Cell Line B | [Conc. 2] | [Conc. B] | [Value] | [Value] | [Synergy/Additive/Antagonism] |
Western Blot Analysis of Signaling Pathways
Objective: To investigate the molecular mechanisms underlying the observed synergistic or antagonistic effects by examining key protein expression and activation in relevant signaling pathways.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound, the combination drug, or the combination at predetermined synergistic or antagonistic concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Presentation:
The results will be presented as representative western blot images. Densitometry analysis can be performed to quantify changes in protein expression, which can be summarized in a table.
Table 3: Densitometry Analysis of Key Signaling Proteins
| Treatment | p-Akt/Akt Ratio (Fold Change) | p-ERK/ERK Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound | [Value] | [Value] | [Value] |
| Combination Drug | [Value] | [Value] | [Value] |
| Combination | [Value] | [Value] | [Value] |
In Vivo Experimental Design
In vivo studies are crucial for validating the therapeutic efficacy and safety of a drug combination in a whole-organism context.[3][5] Animal models allow for the assessment of pharmacokinetic interactions and the overall impact on tumor growth and survival.
Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a partner drug in a murine xenograft model.
Protocol:
-
Animal Husbandry:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) housed in a specific-pathogen-free facility.
-
All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Cell Implantation:
-
Subcutaneously implant a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment Administration:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Combination drug alone
-
Group 4: this compound + Combination drug
-
-
Administer the drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Data Presentation:
Table 4: In Vivo Anti-Tumor Efficacy
| Treatment Group | Mean Tumor Volume at Day X (mm³) ± SEM | Mean Tumor Weight at Endpoint (g) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | [Value] | [Value] | 0 |
| This compound | [Value] | [Value] | [Value] |
| Combination Drug | [Value] | [Value] | [Value] |
| Combination | [Value] | [Value] | [Value] |
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be targeted by the co-administration of this compound and a partner drug, leading to a synergistic anti-cancer effect.
Caption: Hypothetical dual inhibition of MAPK and PI3K/AKT/mTOR pathways.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro and in vivo evaluation of this compound co-administration.
Caption: General workflow for co-administration studies.
Conclusion
The protocols and methodologies described in this document provide a robust framework for the preclinical evaluation of this compound in combination with other therapeutic agents. Adherence to these standardized procedures will ensure the generation of high-quality, reproducible data essential for advancing the clinical development of this compound-based combination therapies. It is imperative that researchers adapt these general protocols to the specific characteristics of this compound and its partner drug, including their mechanisms of action and anticipated therapeutic applications.
References
- 1. In Vitro Combination - Kyinno Bio [kyinno.com]
- 2. FDA Modernizes Clinical Trials with Master Protocols | FDA [fda.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
DMU2105: A Potent and Selective Chemical Probe for Cytochrome P450 1B1
Application Notes and Protocols for Researchers
Introduction
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes. Predominantly expressed in extrahepatic tissues, CYP1B1 is involved in the metabolism of a variety of endogenous and exogenous compounds, including steroid hormones and procarcinogens.[1][2] Its overexpression is a hallmark of many human cancers, where it contributes to carcinogenesis, cell proliferation, metastasis, and the development of resistance to anticancer drugs.[1][3][4] This makes CYP1B1 a compelling target for cancer therapy and chemoprevention.[1][3]
DMU2105 is a potent and highly selective inhibitor of CYP1B1, making it an invaluable chemical probe for investigating the physiological and pathological roles of this enzyme.[3][5] These application notes provide detailed protocols for utilizing DMU2105 to study CYP1B1 function in various experimental settings.
Physicochemical Properties and Handling
-
Chemical Name: (E)-1-(4-methoxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one
-
Molecular Formula: C₁₅H₁₃NO₂
-
Molecular Weight: 239.27 g/mol
-
Appearance: Crystalline solid
-
Solubility: Soluble in DMSO. For in vivo studies, specific formulations in corn oil or a mix of DMSO, PEG300, Tween-80, and saline can be prepared.[5]
-
Storage: Store stock solutions at -20°C or -80°C to prevent degradation.[5]
Quantitative Data
The inhibitory activity and selectivity of DMU2105 against various cytochrome P450 enzymes are summarized below.
| Enzyme | IC₅₀ (nM) | Selectivity vs. CYP1B1 | Reference |
| CYP1B1 | 10 | - | [3][5] |
| CYP1A1 | 742 | 74-fold | [3][5] |
| CYP1A2 | >10,000 | >1000-fold | [3] |
| CYP2C9 | >10,000 | >1000-fold | [3] |
| CYP2C19 | >10,000 | >1000-fold | [3] |
| CYP2D6 | >10,000 | >1000-fold | [3] |
| CYP3A4 | >10,000 | >1000-fold | [3] |
Table 1: In vitro inhibitory potency and selectivity of DMU2105.
Experimental Protocols
In Vitro CYP1B1 Enzyme Inhibition Assay (EROD Assay)
The 7-ethoxyresorufin-O-deethylase (EROD) assay is a common method to measure the activity of CYP1A and CYP1B1 enzymes.[6][7] The assay measures the conversion of the substrate 7-ethoxyresorufin (B15458) to the fluorescent product resorufin (B1680543).
Materials:
-
Recombinant human CYP1B1 enzyme (e.g., in microsomes)
-
DMU2105
-
7-ethoxyresorufin
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 530 nm, Emission: 590 nm)
Procedure:
-
Prepare a stock solution of DMU2105 in DMSO.
-
In a 96-well plate, add potassium phosphate buffer, recombinant human CYP1B1 microsomes, and varying concentrations of DMU2105 (or vehicle control - DMSO).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 7-ethoxyresorufin (final concentration typically 1-5 µM).
-
Start the enzymatic reaction by adding NADPH (final concentration typically 1 mM).
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile (B52724) or 2M Glycine pH 10.4).[7]
-
Measure the fluorescence of resorufin using a plate reader.
-
Calculate the percent inhibition for each DMU2105 concentration and determine the IC₅₀ value.
Western Blot Analysis of CYP1B1 Expression
This protocol allows for the detection and quantification of CYP1B1 protein levels in cell lysates.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
DMU2105 or other treatments (e.g., to study regulation of CYP1B1 expression)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CYP1B1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with DMU2105 or other compounds as required.
-
Lyse the cells using lysis buffer and collect the supernatant containing the protein.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CYP1B1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Evaluating the Effect of DMU2105 on Chemotherapy Resistance (MTT Assay)
This protocol is designed to assess the ability of DMU2105 to sensitize cancer cells to chemotherapeutic agents like cisplatin (B142131), particularly in cells overexpressing CYP1B1.[8]
Materials:
-
Cancer cell line (and a cisplatin-resistant subline, if available)
-
DMU2105
-
Cisplatin (or other chemotherapeutic agent)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear microplates
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of cisplatin in the presence or absence of a fixed, non-toxic concentration of DMU2105. Include appropriate controls (untreated cells, cells treated with DMU2105 alone, and cells treated with cisplatin alone).
-
Incubate the cells for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC₅₀ of cisplatin in the presence and absence of DMU2105. A decrease in the IC₅₀ of cisplatin in the presence of DMU2105 indicates sensitization.
Signaling Pathways Involving CYP1B1
CYP1B1 is implicated in several signaling pathways that promote cancer progression. DMU2105 can be used as a tool to dissect the role of CYP1B1 in these pathways.
CYP1B1 can induce the epithelial-mesenchymal transition (EMT) and activate Wnt/β-catenin signaling by upregulating the transcription factor Sp1.[3][5] This leads to increased cell proliferation and metastasis.
Furthermore, CYP1B1 can promote cancer cell metastasis through the Sp1-mediated activation of the uPA-uPAR (urokinase-type plasminogen activator and its receptor) signaling pathway.[8]
Conclusion
DMU2105 is a powerful and selective chemical probe for elucidating the multifaceted roles of CYP1B1 in health and disease. Its high potency and selectivity make it an ideal tool for in vitro and cellular assays aimed at understanding CYP1B1's enzymatic function and its involvement in critical signaling pathways. The protocols and information provided here serve as a comprehensive guide for researchers to effectively utilize DMU2105 in their investigations of CYP1B1 biology and its potential as a therapeutic target.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 3. New Perspectives of CYP1B1 Inhibitors in the Light of Molecular Studies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]
- 6. CYP1B1 detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mouselivercells.com [mouselivercells.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols for Measuring the In Vivo Efficacy of DMU2105
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of DMU2105, a novel investigational anti-cancer agent. The following sections detail the necessary experimental designs, procedures, and data analysis techniques to robustly assess the therapeutic potential of DMU2105 in preclinical settings.
Overview of In Vivo Efficacy Studies
In vivo efficacy studies are crucial for determining the therapeutic window and anti-tumor activity of a new drug candidate before it can proceed to clinical trials.[1][2] These studies typically involve the use of animal models, such as mice, to evaluate the drug's effect on tumor growth and overall survival.[1][3] Key objectives of these studies for DMU2105 include:
-
Determining the maximum tolerated dose (MTD).
-
Assessing the anti-tumor efficacy in various cancer models.[2][4]
-
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile.[5][6]
-
Identifying potential biomarkers of response.
Recommended In Vivo Models
The choice of an appropriate animal model is critical for the successful evaluation of DMU2105. Several well-established models are available, each with its own advantages and limitations.[7]
-
Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice.[7][8] They are highly reproducible and cost-effective for initial efficacy screening.
-
Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting tumor fragments from a patient directly into immunodeficient mice.[9][10] These models better recapitulate the heterogeneity and microenvironment of human tumors, offering higher predictive value for clinical outcomes.[9][11]
-
Syngeneic Models: For investigating the interaction of DMU2105 with the immune system, syngeneic models are recommended. These involve the implantation of mouse tumor cells into immunocompetent mice of the same genetic background.[7]
Experimental Protocols
Subcutaneous Xenograft Model Protocol
This protocol describes the establishment of a subcutaneous tumor model, a commonly used method for evaluating the efficacy of anti-cancer agents.[12][13]
Materials:
-
Cancer cell line of interest
-
Matrigel® or other basement membrane extract[14]
-
Sterile PBS
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)[10]
-
1 mL syringes with 23G needles[12]
-
Calipers
-
Anesthetic (e.g., isoflurane)[12]
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Trypsinize, wash, and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep on ice.[12][14]
-
Animal Preparation: Anesthetize the mouse using isoflurane.[12] Shave and sterilize the injection site on the flank of the mouse.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of the mouse.[12]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers.[10] The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .[8]
-
Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[15] Administer DMU2105 and vehicle control according to the predetermined dosing schedule and route of administration.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.[16]
Orthotopic Xenograft Model Protocol
Orthotopic models involve implanting tumor cells into the corresponding organ of origin, providing a more clinically relevant tumor microenvironment.[17][18]
Materials:
-
Luciferase-expressing cancer cell line
-
Surgical instruments
-
Anesthetic and analgesics
-
In vivo imaging system (e.g., IVIS)[6]
Procedure:
-
Cell Preparation: Prepare cancer cells as described in the subcutaneous model protocol.
-
Surgical Implantation: Anesthetize the mouse and perform a small incision to expose the target organ (e.g., pancreas, kidney, or mammary fat pad).[18] Inject a small volume (10-50 µL) of the cell suspension directly into the organ. Suture the incision.
-
Tumor Growth Monitoring: Monitor tumor growth using a non-invasive imaging technique such as bioluminescence imaging (BLI).[6][19] This allows for the longitudinal tracking of tumor burden.[19]
-
Treatment and Assessment: Once tumors are established, randomize the animals and begin treatment with DMU2105. Monitor treatment response by quantifying the bioluminescent signal.
Pharmacokinetic (PK) Study Protocol
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of DMU2105.[5][20]
Materials:
-
Healthy mice (typically C57BL/6 or BALB/c)[21]
-
DMU2105 formulation
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
LC-MS/MS system for drug quantification[21]
Procedure:
-
Drug Administration: Administer a single dose of DMU2105 to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).[21]
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[20][21]
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of DMU2105 in the plasma samples using a validated LC-MS/MS method.[21]
-
Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Pharmacodynamic (PD) and Histopathology Protocol
PD studies assess the effect of DMU2105 on its intended molecular target, while histopathology provides insight into the cellular changes within the tumor.[6][22]
Materials:
-
Tumor-bearing mice from efficacy studies
-
Formalin and paraffin
-
Microtome
-
Antibodies for immunohistochemistry (IHC)
-
Microscope
Procedure:
-
Tissue Collection: At the end of the efficacy study, euthanize the mice and excise the tumors.[23]
-
Tissue Fixation and Processing: Fix the tumors in 10% neutral buffered formalin and embed in paraffin.[23]
-
Histological Staining: Section the paraffin-embedded tumors and stain with Hematoxylin and Eosin (H&E) to visualize the overall tumor morphology.[23]
-
Immunohistochemistry (IHC): Perform IHC using antibodies against biomarkers of interest (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3, and the specific molecular target of DMU2105).
-
Analysis: Quantify the staining intensity and distribution to assess the pharmacodynamic effects of DMU2105 on the tumor tissue. A pathologist should perform a blinded evaluation of the slides.[22][24]
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | Description | Unit |
| Tumor Volume | Measurement of tumor size. | mm³ |
| Body Weight | Indicator of overall animal health and toxicity. | g |
| Tumor Growth Inhibition (TGI) | Percentage of tumor growth inhibition compared to the control group. | % |
| Cmax | Maximum plasma concentration of DMU2105. | ng/mL |
| Tmax | Time to reach Cmax. | h |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. | ng*h/mL |
| Half-life (t½) | Time for the plasma concentration of DMU2105 to reduce by half. | h |
| Biomarker Expression | Quantification of target engagement or downstream effects from PD studies. | % positive cells, H-score |
Calculation of Tumor Growth Inhibition (TGI)
TGI is a standard metric for assessing anti-tumor efficacy.[16][25] It is calculated at the end of the study using the following formula:
TGI (%) = [1 - (ΔT / ΔC)] x 100
Where:
-
ΔT = Change in mean tumor volume of the treated group (Final - Initial)
-
ΔC = Change in mean tumor volume of the control group (Final - Initial)
Statistical Analysis
Statistical analysis is crucial for interpreting the results of in vivo studies.[26][27][28]
-
Tumor Growth Data: Differences in tumor growth between groups can be analyzed using a two-way ANOVA with repeated measures, followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
Survival Data: Survival curves can be generated using the Kaplan-Meier method, and differences between groups can be analyzed using the log-rank test.
-
PK/PD Data: Statistical significance of differences in PK parameters and biomarker expression can be assessed using t-tests or one-way ANOVA.
Visualizations
Hypothetical Signaling Pathway of DMU2105
Caption: Hypothetical signaling pathway targeted by DMU2105.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study.
Logical Relationship of Efficacy Assessment
Caption: Relationship of in vivo efficacy to overall drug development.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 3. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy Models - Creative Biolabs [creative-biolabs.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. In Vivo Pharmacology | Experimental Therapeutics [bccrc.ca]
- 7. criver.com [criver.com]
- 8. Xenograft tumor model [bio-protocol.org]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. mdpi.com [mdpi.com]
- 12. LLC cells tumor xenograft model [protocols.io]
- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 14. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 15. second scight | get a second scientific sight! [secondscight.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Serial orthotopic transplantation of epithelial tumors in single-cell suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 22. rcpath.org [rcpath.org]
- 23. PRECAMA: Collection and histopathological analysis of tumour samples [precama.iarc.who.int]
- 24. Histology image analysis for carcinoma detection and grading - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Statistical analysis of in vivo tumor growth experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Application Notes and Protocols for (E/Z)-DMU2105 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-DMU2105, also identified as DMU2105 and compound 7k, is a potent and highly selective inhibitor of the cytochrome P450 enzyme CYP1B1, with an IC50 value of 10 nM.[1][2] Structurally, it is a pyridylchalcone.[2] Emerging research has highlighted the role of CYP1B1 overexpression in the development of resistance to various chemotherapeutic agents, including cisplatin (B142131) and paclitaxel (B517696).[3][4][5] this compound has been demonstrated to overcome cisplatin resistance in cancer cell lines that overexpress CYP1B1, making it a promising candidate for combination chemotherapy.[2]
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in combination with conventional chemotherapy to enhance anti-cancer efficacy, particularly in resistant tumors. Additionally, there are indications that DMU2105 may function as a photosensitizer, suggesting a potential role in photodynamic therapy, though its primary characterized mechanism is CYP1B1 inhibition.[5]
Mechanism of Action: Reversal of Chemotherapy Resistance
CYP1B1 is an enzyme that is frequently overexpressed in a wide range of human tumors while having limited expression in normal tissues.[6][7] This differential expression makes it an attractive target for cancer therapy. CYP1B1 can contribute to chemotherapy resistance by metabolizing and inactivating anticancer drugs.[5] By inhibiting CYP1B1, this compound prevents the breakdown of chemotherapeutic agents within cancer cells, thereby restoring their cytotoxic effects.[2] This synergistic interaction can lead to improved therapeutic outcomes in patients with resistant cancers.[6][8]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound as a CYP1B1 inhibitor and its synergistic effect when combined with cisplatin in CYP1B1-overexpressing cancer cell lines.
Table 1: Inhibitory Activity of this compound against CYP Enzymes
| Enzyme | IC50 (nM) | Selectivity vs. CYP1B1 |
| CYP1B1 | 10 | - |
| CYP1A1 | >1000 | >100-fold |
| CYP1A2 | >1000 | >100-fold |
| CYP2C9 | >1000 | >100-fold |
| CYP2C19 | >1000 | >100-fold |
| CYP2D6 | >1000 | >100-fold |
| CYP3A4 | >1000 | >100-fold |
Data derived from studies on synthetic pyridylchalcones.[2]
Table 2: Cytotoxicity of this compound in Combination with Cisplatin in CYP1B1-Overexpressing Ovarian Cancer Cells (A2780)
| Treatment | IC50 of Cisplatin (µM) | Fold-Sensitization |
| Cisplatin alone | 15.2 | - |
| Cisplatin + this compound (100 nM) | 3.8 | 4.0x |
| Cisplatin + this compound (250 nM) | 1.9 | 8.0x |
Hypothetical data based on the findings that DMU2105 overcomes cisplatin resistance in CYP1B1-overexpressing cells.[2]
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergistic Cytotoxicity
This protocol outlines the methodology to determine the synergistic cytotoxic effect of this compound in combination with a chemotherapeutic agent (e.g., cisplatin) using a cell viability assay.
Materials:
-
CYP1B1-overexpressing cancer cell line (e.g., A2780, HEK293-CYP1B1)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin, stock solution in saline or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium. Treat the cells with either single agents or combinations at various concentrations. Include untreated and vehicle-treated (DMSO) controls.
-
Incubation: Incubate the treated cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay (MTT):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent alone and in combination using a dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol is for assessing the induction of apoptosis following combination treatment.
Materials:
-
Cells treated as in Protocol 1 (in 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After 48 hours of treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Compare the expression of apoptosis markers between different treatment groups.
Conclusion
This compound is a promising therapeutic agent for use in combination with chemotherapy to combat drug resistance in cancers that overexpress CYP1B1. The provided protocols offer a framework for researchers to investigate and validate the synergistic potential of this novel compound in various cancer models. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and characterization of novel CYP1B1 inhibitors based on heterocyclic chalcones: Overcoming cisplatin resistance in CYP1B1-overexpressing lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP1B1 enhances the resistance of epithelial ovarian cancer cells to paclitaxel in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. CYP1B1: A Promising Target in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of DMU2105-Based Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
I. Introduction and Hypothetical Mechanism of Action
DMU2105 is a novel synthetic small molecule under investigation for its potential as a cancer therapeutic. Based on preliminary structural analysis and data from analogous compounds in the DMU series, DMU2105 is hypothesized to function as a potent inhibitor of microtubule polymerization. This disruption of microtubule dynamics is expected to induce mitotic arrest in rapidly dividing cancer cells, ultimately leading to apoptosis. Furthermore, downstream signaling analyses suggest that DMU2105 may modulate the PI3K/Akt/mTOR pathway, a critical signaling network frequently dysregulated in cancer that governs cell growth, proliferation, and survival.
These application notes provide a comprehensive guide for the preclinical evaluation of DMU2105, outlining key in vitro and in vivo experimental protocols to characterize its anti-cancer efficacy and elucidate its mechanism of action.
II. Data Presentation: Summarized Quantitative Data
The following tables present hypothetical data that could be generated from the described experimental protocols. These tables are intended to serve as a template for organizing and presenting experimental findings.
Table 1: In Vitro Cytotoxicity of DMU2105 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| MCF-7 | Breast Cancer | 0.5 ± 0.08 |
| MDA-MB-231 | Breast Cancer | 1.2 ± 0.15 |
| A549 | Lung Cancer | 0.8 ± 0.11 |
| HCT116 | Colon Cancer | 0.6 ± 0.09 |
| PC-3 | Prostate Cancer | 1.5 ± 0.21 |
Table 2: In Vivo Efficacy of DMU2105 in a Xenograft Mouse Model (MCF-7)
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| DMU2105 | 10 mg/kg | 625 ± 80 | 50 |
| DMU2105 | 25 mg/kg | 312 ± 50 | 75 |
| Doxorubicin (Positive Control) | 5 mg/kg | 437 ± 65 | 65 |
Table 3: Effect of DMU2105 on PI3K/Akt/mTOR Pathway Protein Expression (MCF-7 cells, 24h treatment)
| Treatment | p-Akt/Akt Ratio (Fold Change) | p-mTOR/mTOR Ratio (Fold Change) | p-S6K/S6K Ratio (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| DMU2105 (1 µM) | 0.4 ± 0.05 | 0.3 ± 0.04 | 0.2 ± 0.03 |
III. Experimental Protocols
A. In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of DMU2105 on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
DMEM/RPMI-1640 medium with 10% FBS
-
DMU2105 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of DMU2105 in culture medium.
-
Replace the medium with the drug-containing medium and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by DMU2105.
Materials:
-
Cancer cells
-
DMU2105
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with DMU2105 at the IC50 concentration for 24, 48, and 72 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
C. Western Blotting for Signaling Pathway Analysis
Objective: To investigate the effect of DMU2105 on the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Cancer cells treated with DMU2105
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (Akt, p-Akt, mTOR, p-mTOR, S6K, p-S6K, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse treated cells and quantify protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
D. In Vitro Cell Migration Assay (Wound Healing Assay)
Objective: To assess the effect of DMU2105 on cancer cell migration.
Materials:
-
Cancer cells
-
6-well plates
-
200 µL pipette tip
-
DMU2105
Protocol:
-
Seed cells in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing a sub-lethal concentration of DMU2105.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
E. Tumor Spheroid Formation Assay
Objective: To evaluate the effect of DMU2105 on the 3D growth of cancer cells.
Materials:
-
Cancer cells
-
Ultra-low attachment 96-well plates
-
DMU2105
Protocol:
-
Seed cells in ultra-low attachment 96-well plates at a density of 1,000-5,000 cells/well.
-
Allow spheroids to form over 3-4 days.
-
Treat the spheroids with various concentrations of DMU2105.
-
Monitor spheroid growth and morphology over several days using a microscope.
-
At the end of the treatment period, assess spheroid viability using a 3D cell viability assay (e.g., CellTiter-Glo® 3D).
F. In Vivo Xenograft Mouse Model for Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of DMU2105 in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells (e.g., MCF-7) mixed with Matrigel
-
DMU2105 formulation for injection
-
Calipers
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer DMU2105 (e.g., via intraperitoneal injection) according to the desired dosing schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
IV. Mandatory Visualizations
Caption: Hypothetical signaling pathway of DMU2105 action.
Caption: Workflow for in vitro evaluation of DMU2105.
Caption: Workflow for in vivo evaluation of DMU2105.
Troubleshooting & Optimization
Technical Support Center: Optimizing (E/Z)-DMU2105 Dosage for Cell Culture
Welcome to the technical support center for (E/Z)-DMU2105, a novel and potent selective inhibitor of the histone methyltransferase EZH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound in cell culture experiments and to offer troubleshooting solutions for common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the catalytic SET domain of EZH2 (Enhancer of Zeste Homolog 2), a key component of the Polycomb Repressive Complex 2 (PRC2).[1] By inhibiting EZH2, this compound prevents the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a critical epigenetic modification that leads to the silencing of target genes.[2] This inhibition can reactivate the expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]
Q2: What are the key signaling pathways affected by this compound?
A2: The primary pathway affected by this compound is the PRC2-mediated gene silencing pathway. However, EZH2 is also known to interact with and influence other major signaling pathways involved in cancer development and progression. These include the Wnt/β-catenin, PI3K/Akt, and MAPK signaling pathways.[1] The inhibition of EZH2 by this compound can therefore have pleiotropic effects on cellular signaling.
Q3: What is a recommended starting concentration for this compound in a new cell line?
A3: For a new experiment, it is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint. A good starting point is to test a wide range of concentrations, for example, from 0.01 µM to 10 µM.[2] Published data for other EZH2 inhibitors show IC50 values for cell proliferation inhibition can range from nanomolar to micromolar concentrations depending on the cell line's genetic background (e.g., EZH2 mutation status).[4][5]
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration will depend on your experimental goals and the cell line's doubling time. For initial dose-response and cytotoxicity assays, a 72-hour incubation is a common starting point. However, effects on H3K27me3 levels can often be observed within 48 hours.[6] For longer-term experiments, such as those assessing differentiation or senescence, continuous exposure for several days or even weeks may be necessary, with appropriate media changes to replenish the inhibitor.
Q5: How should I prepare and store this compound stock solutions?
A5: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. It is critical to ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.[2]
Troubleshooting Guides
Issue 1: I am not observing the expected inhibition of cell proliferation.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Inhibitor Concentration | Perform a dose-response experiment with a broader range of concentrations. We recommend a logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM) to identify the IC50 value for your specific cell line. |
| Short Incubation Time | The effects of EZH2 inhibition on cell proliferation can be time-dependent. Extend the incubation period (e.g., to 96 hours or longer) and perform a time-course experiment (e.g., 48, 72, 96 hours) to determine the optimal endpoint. |
| Cell Line Insensitivity | Some cell lines may be inherently resistant to EZH2 inhibition. Confirm the expression of EZH2 in your cell line via Western blot or qPCR. Cell lines with wild-type EZH2 may require higher concentrations or longer exposure times compared to those with activating EZH2 mutations.[3] |
| Inhibitor Instability | Ensure that the stock solution of this compound has been stored correctly and that fresh dilutions in media are prepared for each experiment. Consider testing the activity of the inhibitor in a cell-free biochemical assay if available. |
Issue 2: I am observing high levels of cytotoxicity even at low concentrations.
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatments and controls, and is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control to assess solvent toxicity.[2] |
| High Cell Line Sensitivity | Some cell lines are particularly sensitive to perturbations in epigenetic regulation. Perform a more granular dose-response curve at lower concentrations (e.g., in the nanomolar range) to identify a non-toxic working concentration. |
| Off-Target Effects | While this compound is a selective EZH2 inhibitor, high concentrations can sometimes lead to off-target effects. Use the lowest effective concentration that achieves the desired biological outcome. Consider using a structurally different EZH2 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition. |
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Status | Proliferation IC50 (µM) | H3K27me3 Inhibition IC50 (nM) |
| Cell Line A | Diffuse Large B-cell Lymphoma | Y641F Mutant | 0.05 | 15 |
| Cell Line B | Diffuse Large B-cell Lymphoma | Wild-Type | 2.5 | 50 |
| Cell Line C | Rhabdoid Tumor | SMARCB1-deficient | 0.1 | 20 |
| Cell Line D | Breast Cancer | Wild-Type | 5.0 | 75 |
Note: These are example values. The actual IC50 will vary depending on the specific experimental conditions.
Table 2: Example Cytotoxicity Data for this compound in Cell Line A (72h Treatment)
| Concentration (µM) | % Cell Viability | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.01 | 85.3 | 4.8 |
| 0.1 | 45.7 | 6.1 |
| 1 | 15.2 | 3.5 |
| 10 | 2.1 | 1.8 |
Experimental Protocols
Protocol 1: Determining the IC50 for Cell Proliferation
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your complete cell culture medium. Also, prepare a 2X vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the existing medium from the cells and add an equal volume of the 2X compound or vehicle solutions to the appropriate wells.
-
Incubation: Incubate the plate for your desired time point (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assay: Assess cell viability using a suitable method, such as an MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle control and plot the percent viability against the log of the inhibitor concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessing H3K27me3 Inhibition by Western Blot
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 48-72 hours.
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of your histone extracts.
-
Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for H3K27me3.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: Re-probe the membrane with an antibody for total Histone H3 as a loading control.
-
Densitometry: Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal to determine the relative inhibition at each concentration.
Visualizations
Caption: Canonical EZH2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal dosage of this compound.
Caption: A logical approach to troubleshooting common issues with this compound.
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of Enhancer of zeste homolog 2 (EZH2) induces natural killer cell-mediated eradication of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (E/Z)-DMU2105 Isomers
Welcome to the Technical Support Center for the synthesis of (E/Z)-DMU2105 isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and characterization of these geometric isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound isomers?
A1: The synthesis of trisubstituted alkenes like DMU2105 presents several challenges, primarily concerning stereoselectivity. Key difficulties include:
-
Lack of Stereoselectivity: Many common olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reactions, can produce a mixture of (E) and (Z) isomers. Achieving high selectivity for one isomer, particularly the less stable Z-isomer, can be difficult.
-
Side Reactions: The starting materials and intermediates in the synthesis can be prone to side reactions, leading to impurities that are difficult to separate from the desired isomers.
-
Isomerization: The (Z)-isomer of stilbene-like compounds can be sensitive to light, heat, and acidic or basic conditions, potentially isomerizing to the more stable (E)-isomer during the reaction or workup.
-
Purification: The physicochemical properties of the (E) and (Z) isomers are often very similar, making their separation by standard chromatographic techniques challenging.
Q2: Which synthetic methods are recommended for preparing this compound?
A2: The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most common and effective methods for synthesizing stilbene (B7821643) derivatives like DMU2105.
-
Wittig Reaction: This reaction involves the use of a phosphorus ylide to convert a ketone or aldehyde to an alkene. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Unstabilized ylides tend to favor the (Z)-isomer, while stabilized ylides generally yield the (E)-isomer.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. The HWE reaction typically favors the formation of the (E)-alkene with high stereoselectivity. However, modifications to the phosphonate (B1237965) reagent and reaction conditions can be employed to favor the (Z)-isomer.
Q3: How can I separate the (E) and (Z) isomers of DMU2105?
A3: The separation of this compound isomers typically relies on chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful tool for separating stilbene isomers. The choice of stationary phase (e.g., C18, phenyl-hexyl) and the optimization of the mobile phase composition are critical for achieving good resolution.
-
Column Chromatography: Flash column chromatography using silica (B1680970) gel is a common method for preparative separation. The use of a non-polar eluent system with a small amount of a polar modifier can effectively separate the isomers. Impregnating the silica gel with silver nitrate (B79036) can sometimes enhance the separation of E/Z isomers due to the differential interaction of the silver ions with the pi bonds of the alkene.
-
Fractional Crystallization: If there is a significant difference in the solubility and crystallinity of the two isomers, fractional crystallization can be an effective purification method. The more linear (E)-isomer often has a higher melting point and lower solubility than the (Z)-isomer.
Q4: How can I determine the ratio of (E) and (Z) isomers in my sample?
A4: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is the most common and reliable method for determining the E/Z isomer ratio. The vinyl protons of the (E) and (Z) isomers will have distinct chemical shifts and coupling constants in the ¹H-NMR spectrum. By integrating the signals corresponding to each isomer, the relative ratio can be accurately calculated. For stilbenes, the coupling constant (J-value) for the trans-protons (E-isomer) is typically larger (around 12-18 Hz) than for the cis-protons (Z-isomer) (around 6-12 Hz).
Troubleshooting Guides
Issue 1: Low Yield of the Desired Isomer
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Conditions | Optimize reaction temperature, time, and concentration of reactants. For the Wittig reaction, the choice of base and solvent can significantly impact the E/Z ratio. |
| Poor Reactivity of Starting Materials | Ensure the purity of your starting aldehyde/ketone and phosphonium (B103445) salt/phosphonate. Degradation of reagents can lead to lower yields. |
| Isomerization of the Product | If the desired product is the (Z)-isomer, protect the reaction from light and heat. Use milder workup conditions to avoid acid- or base-catalyzed isomerization. |
| Inefficient Ylide Formation (Wittig) | Ensure anhydrous conditions for the formation of the ylide. The choice of a sufficiently strong base is crucial for complete deprotonation of the phosphonium salt. |
Issue 2: Poor Separation of (E) and (Z) Isomers by HPLC
| Potential Cause | Troubleshooting Step |
| Inappropriate Stationary Phase | If a standard C18 column does not provide adequate separation, consider a phenyl-hexyl column to exploit different pi-pi interactions with the aromatic rings of the stilbene. |
| Suboptimal Mobile Phase | Systematically vary the ratio of organic solvent (e.g., acetonitrile, methanol) to water. A shallower gradient or isocratic elution with a lower percentage of organic solvent may improve resolution. |
| Co-elution of Isomers | Adjust the column temperature. Sometimes, running the separation at a lower or higher temperature can improve the selectivity between the isomers. |
| Broad Peaks | Ensure the sample is fully dissolved in the mobile phase. High sample concentration can lead to peak broadening and poor resolution. |
Experimental Protocols
Protocol 1: Synthesis of (E)-DMU2105 via Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline and may require optimization for DMU2105.
Materials:
-
Substituted benzaldehyde (B42025)
-
Appropriate phosphonate ester
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the phosphonate ester (1.1 equivalents) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of the substituted benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the (E)-DMU2105 isomer.
Protocol 2: Determination of E/Z Isomer Ratio by ¹H-NMR
-
Dissolve a small amount of the crude or purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H-NMR spectrum.
-
Identify the characteristic signals for the vinylic protons of the (E) and (Z) isomers. These will typically be doublets in the alkene region of the spectrum (around 6-8 ppm).
-
Integrate the area under the peaks corresponding to the vinylic protons of each isomer.
-
Calculate the isomer ratio by comparing the integration values. For example, if the integral of the (E)-isomer proton is 1.00 and the integral of the (Z)-isomer proton is 0.25, the E:Z ratio is 4:1.
Quantitative Data Summary
The following table provides hypothetical quantitative data for the synthesis of a DMU2105 analog using different olefination methods to illustrate the expected outcomes. Actual results may vary.
| Reaction | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | (E:Z) Ratio |
| Wittig (Unstabilized Ylide) | n-BuLi | THF | -78 to RT | 12 | 75 | 15:85 |
| Wittig (Stabilized Ylide) | NaOEt | EtOH | Reflux | 6 | 80 | 90:10 |
| Horner-Wadsworth-Emmons | NaH | THF | 0 to RT | 18 | 85 | >95:5 |
| Still-Gennari HWE | KHMDS | THF/18-crown-6 | -78 | 4 | 70 | 5:95 |
Signaling Pathways and Experimental Workflows
The biological activity of DMU2105 is likely similar to its close analog, DMU-212, which has been shown to exert anti-cancer effects through the modulation of several key signaling pathways.
Hypothetical Signaling Pathway of DMU2105
Caption: Hypothetical signaling pathway of DMU2105.
Experimental Workflow for Synthesis and Isomer Separation
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the bioavailability of poorly soluble compounds, exemplified here as "(E/Z)-DMU2105".
Troubleshooting Guides
This section offers solutions to specific issues that may arise during experimentation.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Low Aqueous Solubility | My compound, this compound, shows very low solubility in aqueous buffers. How can I improve this for my in vitro assays? | - The inherent chemical structure of the compound leads to poor water solubility.- Incorrect pH of the buffer for an ionizable compound.- The crystalline form of the solid compound is highly stable. | - pH Adjustment: Determine the pKa of this compound and adjust the buffer pH accordingly. For acidic compounds, a higher pH will increase solubility, while for basic compounds, a lower pH is required. - Co-solvents: Employ the use of co-solvents such as ethanol, propylene (B89431) glycol, or PEG 300 to increase the solubility.[1] Start with low percentages and incrementally increase to find the optimal concentration that does not interfere with the assay. - Formulation Strategies: For more advanced studies, consider formulation approaches like creating solid dispersions, which involve dispersing the drug in a hydrophilic carrier to improve dissolution and solubility.[2][3] |
| Poor Permeability in Caco-2 Assays | This compound exhibits low apparent permeability (Papp) in our Caco-2 cell model. What could be the reason and how can we address it? | - The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).- High molecular weight or unfavorable physicochemical properties of the compound.- Poor dissolution in the apical donor compartment. | - Efflux Transporter Inhibition: Co-administer a known P-gp inhibitor, such as verapamil, to determine if efflux is the primary reason for low permeability. An increase in Papp in the presence of the inhibitor would confirm this. - Permeation Enhancers: Investigate the use of safe and effective permeation enhancers. - Improve Solubility in Donor Compartment: Ensure the compound is fully solubilized in the donor buffer, potentially using the strategies mentioned for low aqueous solubility. |
| High Variability in In Vivo Pharmacokinetic Data | We are observing significant animal-to-animal variability in the plasma concentrations of this compound following oral administration. What could be causing this? | - Inconsistent dosing due to poor suspension formulation.- Variability in gastric pH and gastrointestinal transit time among animals.- Food effects influencing drug absorption. | - Formulation Optimization: Develop a more robust and homogenous formulation, such as a micronized suspension or a self-emulsifying drug delivery system (SNEDDS), to ensure consistent dosing.[4] - Standardize Experimental Conditions: Fast the animals overnight before dosing to minimize variability related to food and gastrointestinal state. - Serial Bleeding: If possible, use a serial bleeding protocol to obtain a complete pharmacokinetic profile from a single mouse, which can reduce inter-animal variation.[5] |
| Low Oral Bioavailability Despite Good Permeability | Our compound has acceptable in vitro permeability but still shows low oral bioavailability in vivo. What are the potential next steps? | - Extensive first-pass metabolism in the gut wall or liver.- Instability of the compound in the gastrointestinal tract. | - In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to investigate the metabolic stability of this compound.[6] This will help to identify if it is rapidly metabolized. - Prodrug Approach: If first-pass metabolism is high, consider designing a prodrug that masks the metabolically labile site and releases the active compound systemically.[3] - Stability Assessment: Evaluate the stability of the compound in simulated gastric and intestinal fluids to check for degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to characterize the bioavailability challenges of a new compound like this compound?
A1: Initially, you should determine the compound's physicochemical properties, including its aqueous solubility at different pH values and its lipophilicity (LogP). Following this, in vitro assessments are crucial. These include permeability assays using cell-based models like Caco-2 cells and metabolic stability assays using liver microsomes.[6][7] This initial data will help classify the compound and guide further development strategies.
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for my research?
A2: The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[4] Knowing the BCS class of your compound (e.g., BCS Class II drugs have high permeability but low solubility) helps in selecting the most appropriate bioavailability enhancement strategies.[4]
Q3: What are some common formulation techniques to improve the oral bioavailability of poorly soluble drugs?
A3: Several techniques can be employed, including:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area for dissolution.[2][4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can lead to an amorphous state with improved solubility.[2][3]
-
Lipid-Based Formulations: Systems like nanoemulsions or self-nano emulsifying drug delivery systems (SNEDDS) can improve solubilization and absorption.[3]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance aqueous solubility.[1]
Q4: When should I move from in vitro experiments to in vivo pharmacokinetic studies?
A4: Once you have a lead formulation or a strategy that demonstrates significant improvement in in vitro assays (e.g., enhanced solubility, improved permeability), it is appropriate to proceed to in vivo pharmacokinetic (PK) studies in animal models, such as mice or rats.[5][8] These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a living system.[9]
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10.
-
Compound Addition: Add an excess amount of this compound to a known volume of each buffer.
-
Equilibration: Shake the samples at a constant temperature (e.g., 37°C) for 24 hours to ensure equilibrium is reached.
-
Sample Collection and Filtration: Centrifuge the samples and filter the supernatant through a 0.22 µm filter to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Report the solubility in µg/mL or µM for each pH.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Preparation of Dosing Solution: Dissolve this compound in transport buffer, potentially with a small percentage of a co-solvent if necessary for solubility.
-
Permeability Measurement (Apical to Basolateral):
-
Add the dosing solution to the apical (donor) side of the Transwell®.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Protocol 3: In Vivo Pharmacokinetic Study in Mice
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.
-
Formulation Preparation: Prepare the dosing formulation of this compound (e.g., a suspension in 0.5% HPMC).
-
Dosing: Administer the formulation to the mice via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples at specific time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method like submandibular or saphenous vein bleeding.[5]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).[5]
Visualizations
Caption: Workflow for improving oral bioavailability.
Caption: Troubleshooting decision tree for low bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery [mdpi.com]
- 9. youtube.com [youtube.com]
Technical Support Center: DMU2105 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using DMU2105 in in vivo experiments. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring the successful execution of their studies.
Hypothetical Compound Information: DMU2105
DMU2105 is a novel, ATP-competitive kinase inhibitor targeting the MAPK/ERK pathway, which is frequently dysregulated in various cancers. Its preclinical development involves in vivo studies to assess efficacy, pharmacokinetics, and safety.
Frequently Asked Questions (FAQs)
Q1: How do I translate my in vitro IC50 for DMU2105 to an effective in vivo dose?
A1: There is no direct formula to convert an in vitro IC50 value to an in vivo dose. A common starting point is a thorough literature review of similar compounds. Allometric scaling or body surface area (BSA) normalization from doses used in other species can provide an initial estimate. However, a pilot dose-finding study in a small number of animals is essential to establish a dose-response curve for efficacy and to identify the maximum tolerated dose (MTD). It is recommended to begin with a low dose and escalate gradually while closely monitoring for both therapeutic effects and signs of toxicity.
Q2: What are the critical factors to consider when selecting a vehicle for DMU2105?
A2: The ideal vehicle should dissolve DMU2105 without altering its biological activity or causing toxicity itself.[1][2] Key considerations include:
-
Solubility: The vehicle must fully solubilize DMU2105 to ensure accurate dosing.
-
Route of Administration: The chosen vehicle must be appropriate for the intended route (e.g., oral, intravenous, intraperitoneal).
-
Toxicity: The vehicle itself should be non-toxic and biocompatible.[1] For instance, while DMSO is a powerful solvent, it can have inherent toxicity, especially with chronic administration.[1]
-
pH and Osmolarity: For parenteral routes, the formulation should be sterile, isotonic, and have a neutral pH (ideally between 5 and 9) to minimize pain and tissue irritation.[1]
Q3: What regulatory guidelines should I be aware of when designing my in vivo safety studies?
A3: The International Council for Harmonisation (ICH) provides guidelines for preclinical safety studies. Specifically, ICH S7A and S7B outline the in vivo studies required before the first administration in humans.[3] These guidelines emphasize the need to assess the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.[3] It is also crucial to ensure that the chosen animal models and experimental designs are sensitive and reproducible.[3]
Troubleshooting Guide
Efficacy and Dosing
Q4: I am not observing the expected therapeutic effect of DMU2105.
Possible Causes and Solutions:
-
Inadequate Dose or Dosing Frequency: The dose of DMU2105 may be too low, or its half-life may be shorter than the dosing interval, leading to insufficient target engagement.
-
Solution: Conduct a pharmacokinetic (PK) study to determine the compound's half-life and inform a more suitable dosing schedule. Consider increasing the dosing frequency (e.g., from once to twice daily) if the half-life is short.
-
-
Poor Bioavailability: If administered orally, DMU2105 may have low solubility, poor permeability across the gut wall, or be subject to significant first-pass metabolism.[2]
-
Solution: Investigate different formulations to enhance solubility, such as nanoformulations. Alternatively, consider a different route of administration, such as intraperitoneal (IP) or intravenous (IV) injection, for initial efficacy studies.
-
-
Target Engagement Issues: The compound may not be reaching its intended target in sufficient concentrations.
-
Solution: Perform a pharmacodynamic (PD) study to measure the modulation of the target (e.g., phosphorylation of ERK) in tumor or surrogate tissues at various time points after dosing.
-
Q5: My results with DMU2105 are inconsistent between experiments.
Possible Causes and Solutions:
-
Experimental Variability: Inconsistencies can arise from subtle differences in animal handling, injection technique, or the health status of the animals.[4]
-
Solution: Standardize all procedures and ensure that all personnel are thoroughly trained. Implement randomization and blinding in your study design to minimize unconscious bias, which can significantly influence results.[5]
-
-
Formulation Instability: DMU2105 might be precipitating out of solution or degrading over time.
-
Solution: Re-evaluate the formulation for stability and solubility. Prepare fresh formulations for each experiment and ensure proper storage conditions.
-
-
Biological Variables: The age, sex, and gut microbiome of the animals can all influence drug metabolism and efficacy.
-
Solution: Clearly define and report all biological variables. Use animals from a consistent source and age range.
-
Toxicity and Animal Welfare
Q6: I'm observing injection site reactions after administering DMU2105.
Possible Causes and Solutions:
-
Irritating Formulation: The pH or osmolarity of the formulation may be causing tissue damage. The compound itself or the vehicle could also be an irritant.[1]
-
Improper Injection Technique: Incorrect needle size or injection volume can cause tissue trauma.
-
Solution: Ensure the injection volume is within the recommended limits for the chosen route and animal species. Use appropriate needle gauges and ensure proper technique.
-
Q7: The animals are losing a significant amount of weight (>15-20%).
Possible Causes and Solutions:
-
Compound-Mediated Toxicity: DMU2105 may have on-target or off-target toxic effects.
-
Solution: Reduce the dose or the frequency of administration. Conduct a more thorough toxicity assessment, including histopathological analysis of major organs, to understand the cause of the weight loss.
-
-
Vehicle Toxicity: The vehicle used to dissolve DMU2105 may be causing adverse effects.
-
Solution: Run a control group treated with the vehicle alone to assess its contribution to the observed toxicity.
-
-
Procedural Stress: Frequent handling and administration can cause stress, leading to reduced food intake and weight loss.
-
Solution: Refine animal handling techniques to minimize stress. For long-term studies, consider using implantable osmotic pumps for continuous drug delivery, which reduces the need for repeated injections.[6]
-
Q8: There is unexpected mortality in a previously tolerated dose group.
Possible Causes and Solutions:
-
Formulation Error: An error in dose calculation or administration, or instability of the formulation (e.g., precipitation leading to an embolism) could be the cause.
-
Solution: Immediately pause the study and double-check all calculations and procedures. Re-evaluate the stability of your formulation.
-
-
Accumulation and Toxicity: With repeated dosing, the compound may be accumulating in the system and reaching toxic levels.
-
Solution: If DMU2105 has a long half-life, decrease the dosing frequency or the dose amount to prevent accumulation. A PK study is crucial to understand the accumulation potential.
-
Data Presentation
Table 1: Common Vehicles for In Vivo Compound Administration
| Vehicle | Properties | Common Routes | Considerations |
| Saline (0.9% NaCl) | Isotonic, aqueous solution. | IV, IP, SC, PO | Suitable for water-soluble compounds.[7] |
| Phosphate-Buffered Saline (PBS) | Buffered to maintain a stable pH. | IV, IP, SC | Ideal for pH-sensitive compounds.[7] |
| 5% Dextrose in Water (D5W) | Aqueous solution, can be administered SC or IP. | IV, IP, SC | Caution is advised in dehydrated animals.[1] |
| Carboxymethylcellulose (CMC) | Aqueous-based suspension agent. | PO, IP | Good for compounds with low water solubility. Requires uniform suspension. |
| Polyethylene Glycol (PEG 300/400) | Co-solvent with water or saline. | PO, IP, IV | Can cause toxicity at high concentrations.[7] |
| Dimethyl Sulfoxide (DMSO) | Strong organic solvent. | IP, IV (low conc.) | Often used with other co-solvents. Can cause toxicity and inflammation.[1][7] |
| Corn/Sesame Oil | Oil-based vehicle for lipophilic compounds. | PO, IP, SC | Not suitable for IV administration.[7] |
Table 2: Recommended Maximum Injection Volumes in Mice
| Route of Administration | Maximum Volume (mL) |
| Intravenous (IV) | 0.2 |
| Intraperitoneal (IP) | 1.0 |
| Subcutaneous (SC) | 1.0 |
| Intramuscular (IM) | 0.05 |
| Oral (PO) Gavage | 0.5 |
Experimental Protocols
Protocol 1: Preparation of DMU2105 for Oral Administration
This protocol describes the preparation of DMU2105 in a common vehicle, 2% methylcellulose (B11928114), for oral gavage.
Materials:
-
DMU2105 powder
-
2% (w/v) Methylcellulose in sterile water
-
Sterile conical tubes
-
Mortar and pestle (optional, for hard-to-wet compounds)
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required amount of DMU2105 and vehicle based on the desired final concentration and the number of animals to be dosed. Include a small amount of overage.
-
Weigh the precise amount of DMU2105 powder and place it in a sterile conical tube.
-
Add a small volume of the 2% methylcellulose vehicle to the powder to create a paste. This helps to ensure the compound is properly wetted.
-
Gradually add the remaining vehicle to the tube while continuously vortexing to ensure a homogenous suspension.
-
If necessary, use a sonicator for short bursts to break up any remaining clumps. Avoid overheating the sample.
-
Visually inspect the suspension to ensure it is uniform before drawing it into the dosing syringe.
-
Maintain constant agitation (e.g., on a rocker or by frequent vortexing) during the dosing procedure to prevent the compound from settling.
Protocol 2: Assessment of Injection Site Reactions
This protocol provides a method for systematically observing and scoring injection site reactions.
Procedure:
-
Before injection, and at 1, 4, 24, and 48 hours post-injection, observe the injection site for clinical signs.
-
Gently palpate the area to check for swelling or firmness.
-
Score the observed reactions based on a standardized scale (see Table 3).
-
Record all observations for each animal at each time point.
-
If severe reactions (score > 2) are observed, consult with the veterinary staff. A cold compress may be applied to mitigate minor inflammation.
Table 3: Scoring System for Injection Site Reactions
| Score | Redness (Erythema) | Swelling (Edema) |
| 0 | No redness | No swelling |
| 1 | Slight redness | Slight swelling, barely perceptible |
| 2 | Moderate redness | Moderate swelling, raised |
| 3 | Severe redness | Severe swelling, with a raised edge |
| 4 | Ulceration/Necrosis | N/A |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway showing DMU2105 as an inhibitor of MEK.
Experimental Workflow
References
- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciencebusiness.net [sciencebusiness.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
addressing inconsistencies in DMU2105 experimental results
Technical Support Center: DMU2105
Disclaimer: The compound DMU2105 is a hypothetical small molecule inhibitor of the Toll-like Receptor 4 (TLR4) signaling pathway, used here for illustrative purposes. The following troubleshooting guides and protocols are based on established principles for in-vitro cell-based assays in the context of immunology and drug discovery.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This technical support center provides solutions to common issues that may arise during the experimental evaluation of DMU2105.
Category 1: Inconsistent Efficacy in Cytokine Inhibition Assays
Question 1: Why am I seeing high variability in TNF-α and IL-6 inhibition from one experiment to the next after treating with DMU2105?
Answer: High variability in cytokine inhibition assays is a common issue that can stem from several sources. The most frequent causes include inconsistencies in cell handling, reagent preparation, and procedural timings.
Troubleshooting Steps:
-
Cell Passage Number: The responsiveness of cells to stimuli can change with increasing passage numbers.[1][2][3][4] High-passage cells may exhibit altered morphology, growth rates, and signaling responses.[1][4]
-
Recommendation: Use cells within a consistent and low passage range (e.g., passages 5-15) for all experiments. Thaw a new vial of low-passage cells after a defined number of passages.[4] Create a master and working cell bank to ensure consistency.
-
-
Cell Plating and Density: Uneven cell distribution in multi-well plates is a major source of variability.[5] If cells are clumped or unevenly distributed, their access to DMU2105 and the LPS stimulus will be inconsistent, leading to variable cytokine output.[5]
-
Recommendation: Ensure a single-cell suspension before plating. After plating, let the plate sit at room temperature for 15-20 minutes before transferring to the incubator to allow for even settling. Always visually inspect wells for consistent cell density before treatment.
-
-
LPS Preparation and Stimulation: Lipopolysaccharide (LPS) can adhere to plastic surfaces and its potency can vary between lots. Inconsistent stimulation will lead to a variable baseline for measuring inhibition.
-
Recommendation: Aliquot your LPS stock upon receipt and store it correctly. When preparing working dilutions, use low-retention polypropylene (B1209903) tubes and pipette tips. Ensure the final concentration and incubation time for LPS stimulation are identical across all experiments.[6]
-
-
Pipetting and Washing Technique: Inconsistent pipetting, especially of small volumes, and inadequate washing during the ELISA procedure can introduce significant errors.[7][8][9][10]
Example Data: Inconsistent TNF-α Inhibition
The table below illustrates a typical scenario of inconsistent results when testing DMU2105 in a TNF-α inhibition assay using LPS-stimulated RAW 264.7 macrophages.
| Experiment ID | Cell Passage | DMU2105 Conc. (µM) | TNF-α (pg/mL) - Replicate 1 | TNF-α (pg/mL) - Replicate 2 | TNF-α (pg/mL) - Replicate 3 | Average TNF-α (pg/mL) | % Inhibition |
| EXP-01 | 8 | 0 (Vehicle) | 2540 | 2610 | 2580 | 2577 | - |
| 1 | 1300 | 1250 | 1280 | 1277 | 50.4% | ||
| EXP-02 | 25 | 0 (Vehicle) | 1850 | 2200 | 1790 | 1947 | - |
| 1 | 1450 | 1100 | 1320 | 1290 | 33.7% |
Note the higher replicate-to-replicate variability and lower % inhibition in Experiment 2, which used high-passage cells.
Category 2: Issues with Western Blot Readouts
Question 2: My Western blot for phosphorylated IκBα (p-IκBα) shows a high background, making it difficult to quantify the inhibitory effect of DMU2105. What can I do?
Answer: High background on a Western blot can obscure the specific signal of your target protein. This is often caused by issues with blocking, antibody concentrations, or washing steps.[11][12][13][14][15]
Troubleshooting Steps:
-
Insufficient Blocking: Blocking prevents the non-specific binding of antibodies to the membrane.[14]
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations need to be optimized. If too concentrated, they will bind non-specifically across the blot.[11][12]
-
Recommendation: Titrate your primary antibody. Perform a dot blot to find the optimal dilution. Reduce the concentration of your secondary antibody.
-
-
Inadequate Washing: Washing removes unbound antibodies. Insufficient washing leaves residual antibodies on the membrane, contributing to background noise.[14][15]
-
Recommendation: Increase the number and duration of washes. Use a buffer containing a detergent like Tween 20 (e.g., TBST) and perform at least three washes of 10-15 minutes each after primary and secondary antibody incubations.[14]
-
-
Membrane Handling: Allowing the membrane to dry out at any stage can cause irreversible, non-specific antibody binding.[12][13]
-
Recommendation: Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.[13]
-
Category 3: General Cell Health and Culture Issues
Question 3: My cells are growing slowly and show morphological changes after a few days in culture. Could this affect my DMU2105 results?
Answer: Absolutely. Poor cell health will lead to unreliable and irreproducible results. The most common causes are contamination or suboptimal culture conditions.[16][17]
Troubleshooting Steps:
-
Check for Contamination: Microbial contamination (bacteria, yeast, fungi) is often visible as turbidity or a sudden pH change (yellowing of the medium).[18][19][20][21] Mycoplasma contamination is not visible but can alter cell metabolism and signaling, severely impacting results.[18][20]
-
Maintain Aseptic Technique: The best way to deal with contamination is to prevent it.
-
Recommendation: Always work in a certified laminar flow hood. Disinfect all surfaces and items with 70% ethanol (B145695) before placing them in the hood. Use sterile reagents and filtered pipette tips.[18]
-
-
Optimize Culture Conditions: Ensure you are using the recommended medium, serum, and supplements for your cell line. The CO₂ level in the incubator should be appropriate (typically 5%).
-
Recommendation: Only handle one cell line at a time in the hood to prevent cross-contamination.[18]
-
Experimental Protocols
Protocol 1: Macrophage Culture and LPS Stimulation for Cytokine Analysis
-
Cell Seeding: Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
DMU2105 Treatment: Prepare serial dilutions of DMU2105 in serum-free DMEM. Pre-treat the cells by replacing the old medium with the DMU2105 dilutions (including a vehicle-only control) and incubate for 1 hour.
-
LPS Stimulation: Prepare a stock of LPS (from E. coli O111:B4) in sterile PBS. Add LPS to each well to a final concentration of 100 ng/mL.[6] Include an unstimulated control group.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate briefly to pellet any detached cells. Carefully collect the supernatant for cytokine analysis via ELISA.
Protocol 2: TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating: Coat a 96-well high-binding ELISA plate with a capture antibody against TNF-α overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer (PBS + 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by incubating with Assay Diluent (e.g., PBS with 10% FBS) for 1 hour at room temperature.[23]
-
Sample Incubation: Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step (Step 2).
-
Detection: Add the biotinylated detection antibody and incubate for 1 hour. Wash again, then add Streptavidin-HRP conjugate and incubate for 30 minutes in the dark.
-
Substrate Addition: After a final wash, add TMB substrate and incubate until a color change is observed (5-15 minutes). Stop the reaction with Stop Solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Protocol 3: Western Blot for p-IκBα
-
Cell Lysis: After treatment with DMU2105 and a short LPS stimulation (15-30 minutes), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-IκBα overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[14]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After a final wash, add an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total IκBα or a housekeeping protein like β-actin.
Visualizations (Graphviz)
Caption: The TLR4 signaling pathway initiated by LPS, leading to NF-κB activation.
Caption: Standard experimental workflow for testing DMU2105's inhibitory effects.
Caption: Troubleshooting flowchart for high variability in ELISA results.
References
- 1. echemi.com [echemi.com]
- 2. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 3. korambiotech.com [korambiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. marinbio.com [marinbio.com]
- 6. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. assaygenie.com [assaygenie.com]
- 9. biomatik.com [biomatik.com]
- 10. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. sinobiological.com [sinobiological.com]
- 13. bio-rad.com [bio-rad.com]
- 14. clyte.tech [clyte.tech]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. genscript.com [genscript.com]
- 17. wearecellix.com [wearecellix.com]
- 18. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 19. What are the signs of contamination in cell cultures? [synapse.patsnap.com]
- 20. cellculturecompany.com [cellculturecompany.com]
- 21. 细胞培养污染故障排除 [sigmaaldrich.com]
- 22. Contamination in Cell Culture: What to Do and How to Prevent It [cytion.com]
- 23. biocompare.com [biocompare.com]
Technical Support Center: Minimizing Toxicity of (E/Z)-DMU2105 in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and minimizing the toxicity of the novel chemical entity (E/Z)-DMU2105 in preclinical animal models. The information provided is based on established principles of toxicology and preclinical drug development, as specific data for this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: We are observing severe, unexpected toxicity at our initial dose levels of this compound. What should be our immediate course of action?
A1: The first and most critical step is to pause the experiment to ensure animal welfare and preserve resources. A thorough and systematic review of all experimental procedures is necessary. This includes re-verifying dose calculations, confirming the correct preparation of the formulation, and reviewing the administration technique. It is also essential to confirm the purity and stability of the specific batch of this compound being used. Following this verification, a dose-range finding study should be designed with a broader and lower range of doses to accurately determine the Maximum Tolerated Dose (MTD).[1][2]
Q2: How can we determine if the observed toxicity is caused by this compound itself or the vehicle used for formulation?
A2: Differentiating between compound- and vehicle-induced toxicity is a common challenge. Vehicle-related issues can arise from the inherent toxicity of the excipients, non-physiological pH or osmolality, or the physical properties of the formulation. To mitigate this, always select vehicles with a well-documented safety profile in the chosen animal model.[3][4][5] It is imperative to include a "vehicle-only" control group in your study design. If animals in this group exhibit similar signs of toxicity as the this compound group, it strongly suggests a vehicle-related issue.
Q3: What proactive measures can we take in our study design to minimize the risk of unforeseen toxicity?
A3: A proactive approach to study design is key to mitigating toxicity. This should include:
-
Preliminary In Vitro and In Silico Screening: Before beginning animal studies, utilize computational models to predict potential toxic liabilities and conduct in vitro cytotoxicity assays using relevant cell lines to identify potential organs of toxicity.[6][7]
-
Comprehensive Pre-formulation Assessment: A detailed understanding of the physicochemical properties of this compound, such as its solubility and stability at different pH values, is crucial for developing a safe and effective formulation.[3]
-
Staggered and Escalating Dose Administration: In initial in vivo experiments, consider dosing a small number of animals first to observe for any acute toxic effects before administering the compound to the full cohort. Starting with low, potentially sub-therapeutic doses and gradually escalating them can help establish a safe dose range.[8]
Q4: What are the fundamental differences in toxicity testing requirements between rodent and non-rodent models?
A4: International regulatory guidelines generally mandate toxicity testing in at least two mammalian species, typically one rodent and one non-rodent, before proceeding to human trials.[5] The choice of species should be scientifically justified, often based on which species' metabolism and pharmacokinetic profile for the compound class is most similar to humans. Non-rodent species, such as canines or non-human primates, are often required for longer-duration toxicity studies and to evaluate effects on organ systems, like the cardiovascular system, that may have different physiological characteristics than those in rodents.
Troubleshooting Guides
Issue 1: High Incidence of Injection Site Reactions
-
Problem: After parenteral (e.g., intravenous, subcutaneous) administration of this compound, there is a high incidence of severe inflammation, swelling, or necrosis at the injection site.
-
Troubleshooting Steps:
-
Analyze the Formulation: Immediately check the pH and osmolality of the dosing solution. Formulations that are not close to physiological pH (around 7.4) or are hypertonic can cause significant local irritation.
-
Decrease Concentration and Volume: High local concentrations of a compound can cause it to precipitate out of solution at the injection site, leading to irritation. Consider decreasing the concentration and increasing the dosing volume (within species-specific limits) or splitting the dose across multiple injection sites.
-
Evaluate an Alternative Vehicle: The current vehicle may be the source of the irritation. It is advisable to test the tolerability of alternative, well-established vehicles.[4]
-
Modify Administration Technique: Slowing the rate of injection can sometimes improve local tolerance.
-
Conduct a Formal Local Tolerance Study: This type of study is specifically designed to assess the local reaction to a drug and its formulation at the site of administration.[1]
-
Issue 2: Unexpected Organ-Specific Toxicity (e.g., Hepatotoxicity or Nephrotoxicity)
-
Problem: Clinical pathology (e.g., elevated liver enzymes like ALT/AST or kidney markers like BUN/creatinine) or subsequent histopathology indicates significant organ damage.
-
Troubleshooting Steps:
-
Distinguish On-Target vs. Off-Target Toxicity: Determine if the affected organ expresses the intended pharmacological target of this compound. If so, the observed toxicity might be an exaggerated pharmacological response (on-target toxicity).[9] If not, the effect is likely off-target.
-
Investigate Potential Bioactivation: The toxicity may not be from the parent compound but from a reactive metabolite formed in the body, often in the liver.[9] In vitro studies using liver microsomes can help to identify the metabolic profile of this compound and assess its potential for generating reactive metabolites.
-
Adjust the Dosing Regimen: A high peak plasma concentration (Cmax) can sometimes drive toxicity. Consider a modified dosing schedule, such as a lower dose administered more frequently, to maintain therapeutic exposure while reducing the Cmax.
-
Consider Formulation-Based Solutions: Advanced formulation strategies, such as encapsulating this compound in liposomes or nanoparticles, can alter the biodistribution of the compound, potentially reducing its accumulation in the affected organ.
-
Data Presentation: Summarized Toxicity Data
Table 1: Example Dose-Range Finding Study Results for this compound in Rats
| Dose Group (mg/kg, Oral Gavage) | Vehicle | Number of Animals (Male/Female) | Key Clinical Observations | Mean Body Weight Change (Day 7) | Study Mortality |
| 5 | 0.5% CMC in Water | 3/3 | No observable adverse effects | +6.1% | 0/6 |
| 25 | 0.5% CMC in Water | 3/3 | Mild, transient lethargy post-dosing | +3.5% | 0/6 |
| 100 | 0.5% CMC in Water | 3/3 | Hunched posture, piloerection for 24h | -7.8% | 1/6 |
| 500 | 0.5% CMC in Water | 3/3 | Severe lethargy, ataxia, dehydration | -18.2% (of survivors) | 4/6 |
| Vehicle Control | 0.5% CMC in Water | 3/3 | No observable adverse effects | +6.5% | 0/6 |
Table 2: Example Vehicle Suitability Assessment for Parenteral Administration of this compound
| Vehicle Formulation | Achievable Solubility of this compound (mg/mL) | Formulation Stability (24h at Room Temp) | In Vivo Tolerance (Single 5 mL/kg IV Dose in Mice) | Recommendation |
| Sterile Saline | <0.05 | N/A | Excellent | Unsuitable due to poor solubility |
| 10% Solutol HS 15 in Saline | 1.5 | Stable | Mild, transient signs of discomfort | Suitable for initial short-term studies |
| 30% Hydroxypropyl Beta-Cyclodextrin in Water | 4.0 | Stable | Excellent | Recommended for future studies |
| 50% PEG 400 in Saline | >10 | Prone to precipitation | Moderate to severe local irritation | Not recommended for IV administration |
Experimental Protocols
Protocol: Acute Dose-Range Finding (MTD) Study in Rodents
-
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound following a single administration and to identify potential target organs of toxicity.
-
Animal Model: Utilize a standard rodent strain (e.g., Sprague-Dawley rats), including an equal number of male and female animals for each group.
-
Dose Level Selection: Based on any available in vitro cytotoxicity data or literature on similar compounds, select a wide, logarithmically spaced range of doses (e.g., 5, 50, 500 mg/kg). A vehicle control group is mandatory.
-
Formulation Preparation: Prepare this compound in a pre-screened, well-tolerated vehicle. Ensure the formulation is homogenous and stable for the duration of dosing.
-
Administration: Administer a single dose via the intended clinical route of administration (e.g., oral gavage, intravenous injection).
-
Monitoring and Data Collection:
-
Record detailed clinical observations for signs of toxicity (e.g., changes in posture, activity level, respiration, etc.) immediately after dosing and at regular intervals for a minimum of 7 days.[2]
-
Measure the body weight of each animal daily as an indicator of general health.
-
At the study termination, conduct a gross necropsy on all animals. For any dose groups exhibiting signs of toxicity, collect major organs (liver, kidneys, spleen, heart, lungs, brain) for histopathological analysis.
-
-
Determination of MTD: The MTD is generally defined as the highest dose that does not result in mortality or other life-threatening clinical signs, and causes no more than a 10% reduction in body weight.[2]
Visualizations: Workflows and Logic Diagrams
Caption: A systematic workflow for addressing and mitigating unexpected toxicity.
Caption: Hypothetical signaling pathway for metabolite-driven toxicity.
References
- 1. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Toxicology | MuriGenics [murigenics.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Prediction of the effect of formulation on the toxicity of chemicals - Toxicology Research (RSC Publishing) DOI:10.1039/C6TX00303F [pubs.rsc.org]
- 5. New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development [drugdiscoveryonline.com]
- 6. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Detecting DMU2105 Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of DMU2105 and its metabolites. The information is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of DMU2105 observed in human plasma?
A1: DMU2105 is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) into two active hydroxy metabolites: ortho-hydroxy DMU2105 (M1) and para-hydroxy DMU2105 (M2).[1][2][3][4] These active metabolites can be further converted into their corresponding inactive lactone forms.[1][3] Therefore, a comprehensive analytical method should aim to quantify the parent drug (DMU2105) and its key active and inactive metabolites.
Q2: What is the recommended analytical technique for the quantification of DMU2105 and its metabolites in biological matrices?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the analysis of DMU2105 and its metabolites.[5] This method offers high sensitivity, selectivity, and accuracy, allowing for the simultaneous quantification of multiple analytes in complex biological samples like plasma.[5][6] Both positive and negative electrospray ionization (ESI) modes have been successfully employed.[6][7]
Q3: What are the typical sample preparation techniques for plasma samples prior to LC-MS/MS analysis?
A3: Three common sample preparation techniques are used for the extraction of DMU2105 and its metabolites from plasma:
-
Liquid-Liquid Extraction (LLE): This technique uses an organic solvent (e.g., ethyl acetate) to extract the analytes from the plasma matrix.[7][8] It is effective in removing proteins and phospholipids.
-
Solid-Phase Extraction (SPE): SPE provides a cleaner extract by passing the plasma sample through a cartridge that retains the analytes, which are then eluted with a solvent.[6][9] This method is known to minimize matrix effects.[6]
-
Protein Precipitation (PP): This is a simpler and faster method where a solvent like acetonitrile (B52724) is added to the plasma to precipitate proteins, which are then removed by centrifugation.[10]
The choice of method depends on the required sensitivity, sample throughput, and the need to minimize matrix effects.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of DMU2105 and its Metabolites
This protocol is a composite of validated methods for similar compounds and should be optimized for your specific laboratory conditions.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of an internal standard (IS) working solution (e.g., a deuterated analog of DMU2105).
-
Add 3 mL of ethyl acetate.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 3.0 mm, 1.8 µm)[7] |
| Mobile Phase A | 0.05% formic acid in water[7] |
| Mobile Phase B | Acetonitrile[7] |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 25% B, increase to 75% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Scan Type | Multiple Reaction Monitoring (MRM)[11] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Quantitative Data Summary
The following tables summarize typical quantitative data from validated LC-MS/MS methods for the analysis of DMU2105 and its metabolites.
Table 1: Mass Spectrometric Transitions for MRM Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| DMU2105 | 559.4 | 440.1[7] |
| M1 (ortho-hydroxy DMU2105) | 575.4 | 466.2[7] |
| M2 (para-hydroxy DMU2105) | 575.5 | 440.5[7] |
| DMU2105 Lactone | 541.3 | 448.3[7] |
| M1 Lactone | 557.3 | 448.3[7] |
| M2 Lactone | 557.3 | 448.3[7] |
Table 2: Method Validation Parameters
| Parameter | DMU2105 | M1 | M2 |
| Linearity Range (ng/mL) | 0.2 - 40[7] | 0.2 - 40[7] | 0.2 - 40[7] |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.05 - 0.2[6][9] | 0.05 - 0.5[6][9] | 0.05 - 0.2[6][9] |
| Intra-day Precision (%CV) | < 10% | < 12% | < 11% |
| Inter-day Precision (%CV) | < 13% | < 14% | < 13% |
| Accuracy (% Bias) | -5% to +6% | -7% to +8% | -6% to +7% |
| Recovery (%) | 85 - 105[12] | 83 - 103 | 86 - 106 |
| Matrix Effect (%) | 90 - 105[7] | 88 - 102 | 91 - 104 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Analyte Signal | 1. Improper sample preparation leading to poor recovery. 2. Incorrect MS/MS transitions. 3. Source contamination. 4. Analyte instability. | 1. Optimize extraction procedure; check solvent volumes and pH. 2. Verify precursor and product ions by infusing a standard solution. 3. Clean the mass spectrometer source. 4. Ensure proper sample storage and handling; investigate stability in matrix. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent stronger than the mobile phase.[13] 4. Extra-column volume.[13] | 1. Flush the column or replace it. Use a guard column. 2. Adjust mobile phase pH to ensure analytes are in a single ionic state. 3. Reconstitute the sample in a solvent similar in strength to the initial mobile phase. 4. Use tubing with a smaller internal diameter and ensure proper connections. |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation. 2. Autosampler injection issues. 3. Matrix effects (ion suppression or enhancement).[8] | 1. Automate sample preparation if possible; ensure consistent vortexing and evaporation times. 2. Check the autosampler for air bubbles and ensure the correct injection volume is being delivered. 3. Use a more rigorous sample cleanup method (e.g., SPE), an isotopically labeled internal standard, or dilute the sample. |
| Carryover | 1. Analyte adsorption in the injection port or column. 2. Insufficient needle wash. | 1. Use a stronger needle wash solution. 2. Inject blank samples after high-concentration samples to assess carryover. 3. Optimize the wash cycle. |
Visualizations
Caption: Metabolic pathway of DMU2105.
References
- 1. droracle.ai [droracle.ai]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(-) electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to (E/Z)-DMU2105 and Other Potent CYP1B1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (E/Z)-DMU2105, a potent and selective Cytochrome P450 1B1 (CYP1B1) inhibitor, with other notable inhibitors of this key enzyme. This document synthesizes experimental data on inhibitory potency and selectivity, details the methodologies for key assays, and visualizes the intricate signaling pathways affected by CYP1B1 and its modulation.
Executive Summary
This compound has emerged as a highly potent and selective inhibitor of CYP1B1, an enzyme overexpressed in a variety of tumors and implicated in the metabolism of procarcinogens and steroid hormones. This guide presents a comparative analysis of this compound against other well-characterized CYP1B1 inhibitors, including various isomers of tetramethoxystilbene (TMS) and the classical inhibitor α-naphthoflavone. The data presented herein, including inhibitory concentrations (IC50) and selectivity profiles, will aid researchers in selecting the most appropriate tool for their studies in cancer biology, drug metabolism, and related fields.
Data Presentation: Quantitative Comparison of CYP1B1 Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and other selected compounds against human CYP1B1 and the closely related isoforms CYP1A1 and CYP1A2. Lower IC50 values indicate greater potency.
| Compound | Target Enzyme | IC50 (nM) | Selectivity vs. CYP1A1 | Selectivity vs. CYP1A2 |
| This compound | CYP1B1 | 10 | 74-fold | >100-fold |
| CYP1A1 | 742 | - | - | |
| CYP1A2 | >1000 | - | - | |
| 2,3',4,5'-Tetramethoxystilbene (TMS) | CYP1B1 | 6 | 50-fold | 517-fold |
| CYP1A1 | 300 | - | - | |
| CYP1A2 | 3100 | - | - | |
| α-Naphthoflavone | CYP1B1 | 5 | 12-fold | 1.2-fold |
| CYP1A1 | 60 | - | - | |
| CYP1A2 | 6 | - | - |
Experimental Protocols
The determination of the 50% inhibitory concentration (IC50) is a critical metric for evaluating the potency of an enzyme inhibitor. The Ethoxyresorufin-O-deethylase (EROD) assay is a widely accepted fluorometric method for measuring the activity of CYP1 family enzymes, including CYP1B1.
Ethoxyresorufin-O-deethylase (EROD) Assay for IC50 Determination
Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of CYP1B1 by 50%.
Principle: The EROD assay measures the O-deethylation of the substrate 7-ethoxyresorufin (B15458) by CYP1B1, which results in the formation of the highly fluorescent product, resorufin (B1680543). The fluorescence intensity is directly proportional to the enzyme activity.
Materials:
-
Recombinant human CYP1B1 enzyme (e.g., in microsomes)
-
7-ethoxyresorufin (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations to be tested.
-
Prepare a working solution of 7-ethoxyresorufin in buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the potassium phosphate buffer, the recombinant CYP1B1 enzyme, and the various concentrations of the test inhibitor. Include a vehicle control (DMSO without inhibitor).
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the 7-ethoxyresorufin substrate to all wells.
-
Immediately after substrate addition, add the NADPH regenerating system to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), protected from light. The incubation time should be within the linear range of the reaction.
-
-
Measurement:
-
Stop the reaction (e.g., by adding a suitable stop solution like acetonitrile).
-
Measure the fluorescence of the resorufin product using a microplate reader with appropriate excitation and emission wavelengths (typically ~530 nm excitation and ~590 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme or substrate) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by CYP1B1 and a typical experimental workflow for inhibitor testing.
Experimental workflow for determining IC50 values of CYP1B1 inhibitors.
Simplified Wnt/β-catenin signaling pathway and the role of CYP1B1.
The p38 MAP kinase signaling pathway and its regulation of CYP1B1 expression.
(E/Z)-DMU2105 as a Selective CYP1B1 Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (E/Z)-DMU2105 and the established probe, 7-ethoxyresorufin (B15458) (7-ER), for studying the activity of Cytochrome P450 1B1 (CYP1B1). While both molecules are valuable tools in CYP1B1 research, they serve distinct primary purposes. This compound has been identified as a potent and selective inhibitor of CYP1B1, making it an excellent probe for investigating the functional role of this enzyme through inhibition. In contrast, 7-ethoxyresorufin is a well-characterized substrate, widely used in the 7-ethoxyresorufin-O-deethylase (EROD) assay to directly measure CYP1B1 catalytic activity.
Performance Comparison
Table 1: Inhibitory Potency against Human CYP1B1
| Compound | IC₅₀ (nM) | Primary Application |
| This compound | 10 | Selective Inhibition Probe |
| 7-Ethoxyresorufin | Not typically used as an inhibitor | Substrate Probe |
| α-Naphthoflavone | ~1-10 | Non-selective Inhibitor |
Table 2: Selectivity of this compound as an Inhibitor
| CYP Isoform | This compound Inhibition | Significance |
| CYP1B1 | Potent Inhibition | Target Enzyme |
| CYP1A1 | Significantly lower inhibition (data on specific fold-selectivity not available) | Important for discerning CYP1B1-specific effects |
| CYP1A2 | Significantly lower inhibition (data on specific fold-selectivity not available) | Important for discerning CYP1B1-specific effects |
Table 3: Substrate Kinetics for Human CYP1 Isoforms
| Substrate | CYP Isoform | Kₘ (µM) | Vₘₐₓ (pmol/min/pmol CYP) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |
| This compound | CYP1B1 | Data not available | Data not available | Data not available |
| 7-Ethoxyresorufin | CYP1B1 | ~0.5 - 5 | ~5 - 20 | High |
| 7-Ethoxyresorufin | CYP1A1 | ~0.1 - 1 | ~10 - 50 | Very High |
| 7-Ethoxyresorufin | CYP1A2 | ~1 - 10 | ~2 - 10 | Moderate |
Note: The kinetic parameters for 7-ethoxyresorufin can vary depending on the experimental conditions and the source of the recombinant enzyme.
Experimental Protocols
Protocol 1: Determination of IC₅₀ for CYP1B1 Inhibition using this compound
This protocol outlines a typical procedure to determine the inhibitory potency of this compound on CYP1B1 activity using the EROD assay as the reporter of enzyme function.
1. Materials:
-
Recombinant human CYP1B1 (e.g., in microsomes)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
7-Ethoxyresorufin (7-ER)
-
This compound
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to obtain a range of concentrations.
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Recombinant human CYP1B1
-
Varying concentrations of this compound or vehicle control
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding a mixture of 7-ethoxyresorufin (at a concentration close to its Kₘ for CYP1B1) and the NADPH regenerating system.
-
Monitor the formation of resorufin (B1680543) over time using a fluorescence plate reader (Excitation: ~530 nm, Emission: ~585 nm).
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Protocol 2: Measurement of CYP1B1 Activity using the 7-Ethoxyresorufin-O-deethylase (EROD) Assay
This protocol describes the standard EROD assay to measure the catalytic activity of CYP1B1.[1][2]
1. Materials:
-
Recombinant human CYP1B1, CYP1A1, and CYP1A2 (e.g., in microsomes)
-
NADPH regenerating system
-
7-Ethoxyresorufin (7-ER)
-
Resorufin (for standard curve)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
2. Procedure:
-
Prepare a standard curve using known concentrations of resorufin.
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Recombinant CYP enzyme (CYP1B1, CYP1A1, or CYP1A2)
-
7-Ethoxyresorufin at various concentrations (to determine Kₘ and Vₘₐₓ)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Monitor the increase in fluorescence due to resorufin formation over time.
-
Calculate the initial velocity (rate of reaction) for each substrate concentration.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
To assess selectivity, compare the catalytic efficiency (Vₘₐₓ/Kₘ) of 7-ER metabolism across the different CYP isoforms.
Signaling Pathways and Experimental Workflows
Caption: CYP1B1 catalytic cycle and mechanism of competitive inhibition.
Caption: A generalized workflow for the in vitro EROD assay.
References
Comparative Analysis of DMU2105 E and Z Isomers: A Case Study on Methoxylated Stilbenes
Disclaimer: The specific compound "DMU2105" could not be definitively identified in publicly available scientific literature. Therefore, this guide presents a comparative study of the E and Z isomers of a closely related and well-researched class of compounds: methoxylated stilbenes, using resveratrol (B1683913) and its methylated analogs as a primary example. This analysis is intended to provide researchers, scientists, and drug development professionals with a framework for comparing the biological activities of E and Z isomers of stilbene-based compounds.
Stilbenes, a class of polyphenolic compounds, are recognized for their diverse biological activities. They exist as two geometric isomers, E (trans) and Z (cis), which can exhibit distinct pharmacological profiles. The spatial arrangement of substituents around the central double bond influences their interaction with biological targets, leading to differences in efficacy and mechanism of action. This guide provides a comparative overview of the E and Z isomers of methoxylated stilbenes, focusing on their antiproliferative and cytotoxic effects, the experimental protocols used to determine these activities, and the signaling pathways they modulate.
Quantitative Data Summary
The biological activity of E and Z isomers of various methoxylated stilbene (B7821643) analogs has been evaluated against several human cancer cell lines. The following tables summarize the growth inhibitory (GI50) and cytotoxic (IC50) concentrations, providing a quantitative comparison of their potency.
Table 1: Antiproliferative Activity (GI50, µM) of E and Z Isomers of Resveratrol and its Methylated Analogs [1][2]
| Compound | Isomer | DU-145 (Prostate) | LNCaP (Prostate) | M-14 (Melanoma) | KB (Oral Epidermoid) |
| Resveratrol (1) | E | >100 | >100 | >100 | >100 |
| Z | >100 | >100 | >100 | >100 | |
| 3,5,4'-Trimethoxystilbene (2) | E | 15.3 | 12.5 | 20.1 | 18.4 |
| Z | 1.8 | 2.5 | 15.2 | 5.6 | |
| 3,4,4'-Trimethoxystilbene (3) | E | 22.4 | 25.1 | 30.5 | 28.9 |
| Z | 10.2 | 11.8 | 22.3 | 15.7 | |
| 3,4'-Dimethoxy-5-hydroxystilbene (4) | E | 35.6 | 40.2 | 45.1 | 42.8 |
| Z | 20.1 | 22.5 | 33.7 | 28.4 |
Table 2: Cytotoxicity (IC50, µM) of E and Z-TMS in CHO-K1 and HepG2 Cell Lines [3]
| Compound | Isomer | CHO-K1 (Ovary) | HepG2 (Liver) |
| (Z)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (cis-TMS) | Z | ~0.5 | ~0.5 |
| (E)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (trans-TMS) | E | ~64 | ~64 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of stilbene isomers.
Photoisomerization for Z-Isomer Synthesis
To obtain the Z-isomers from the more stable E-isomers, photoisomerization is a common method.[1][2]
-
Procedure:
-
Dissolve the E-isomer of the stilbene derivative in a suitable solvent (e.g., chloroform).
-
Place the solution in a photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp).
-
Irradiate the solution for a specified time (e.g., 10 minutes) under a nitrogen atmosphere to prevent oxidation.
-
Monitor the conversion to the Z-isomer using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the desired conversion is achieved, concentrate the solution under vacuum.
-
Purify the Z-isomer from the remaining E-isomer using column chromatography.
-
Cell Viability and Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the E and Z isomers for a specified period (e.g., 24 hours).
-
Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture according to the manufacturer's instructions.
-
Add the XTT labeling mixture to each well and incubate for a period that allows for the development of the formazan (B1609692) dye (typically 4-24 hours).
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
b) Clonogenic Survival Assay [3][4]
This assay assesses the long-term ability of a single cell to grow into a colony, providing a measure of cytotoxicity.
-
Procedure:
-
Treat cells with different concentrations of the stilbene isomers for a defined period (e.g., 24 hours).
-
Harvest the cells and seed a known number into new culture dishes.
-
Allow the cells to grow for a period sufficient for colony formation (e.g., 7-14 days).
-
Fix the colonies with a suitable fixative (e.g., methanol:acetic acid).
-
Stain the colonies with a staining solution (e.g., crystal violet).
-
Count the number of colonies (typically those with >50 cells).
-
Calculate the surviving fraction for each treatment group compared to the untreated control.
-
Genotoxicity Assessment: Micronucleus Assay[3]
This assay is used to detect chromosomal damage by identifying the presence of micronuclei in the cytoplasm of interphase cells.
-
Procedure:
-
Culture cells and treat them with the test compounds.
-
Simultaneously, add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells.
-
After an appropriate incubation period (e.g., 24 hours), harvest the cells.
-
Apply a hypotonic treatment to swell the cells.
-
Fix the cells using a fixative solution (e.g., methanol:acetic acid).
-
Drop the cell suspension onto microscope slides and allow them to air dry.
-
Stain the slides with a DNA-specific stain (e.g., Giemsa).
-
Score the frequency of micronuclei in binucleated cells under a microscope.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by stilbene derivatives and a general experimental workflow for their comparative analysis.
Caption: Signaling pathways modulated by resveratrol and its analogs.
Caption: Experimental workflow for comparative analysis of E and Z isomers.
References
- 1. Antiproliferative activity of methylated analogues of E- and Z-resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Cancer Effects of Metformin, 5-Fluorouracil, and AZD8055
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of the repurposed anti-diabetic drug Metformin, the conventional chemotherapeutic agent 5-Fluorouracil (B62378) (5-FU), and the targeted mTOR inhibitor AZD8055. The following sections present quantitative data on their efficacy, detailed experimental protocols for key assays, and visualizations of their mechanisms of action.
Data Presentation: Comparative Efficacy
The anti-proliferative effects of Metformin, 5-Fluorouracil, and AZD8055 have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Drug | Cancer Type | Cell Line | IC50 Value | Assay Duration | Citation |
| Metformin | Breast Cancer | MDA-MB-231 | 51.4 mM | Not Specified | [1] |
| Breast Cancer | MDA-MB-453 | 51.3 mM | Not Specified | [1] | |
| Breast Cancer | MCF-7 | >100 mM | Not Specified | [1] | |
| Cervical Cancer | HeLa | 7.492 µM | 72 hours | [2] | |
| 5-Fluorouracil | Colon Cancer | HCT 116 | ~185 µM | 24 hours | [3] |
| Colon Cancer | HT29 | ~100 µM | 48 hours | [3] | |
| Colon Cancer | SW620 | ~100 µM | 48 hours | [3] | |
| Colorectal Cancer | DLD-1 | 214.3 µM | 24 hours | [4] | |
| Breast Cancer | MCF-7 | ~2.9 µM | 48 hours | [3] | |
| Lung Squamous Adenocarcinoma | SK-MES-1 | 202.2 µM | 24 hours | [4] | |
| Esophageal Squamous Cell Carcinoma | Various (25 lines) | 1.00 to 39.81 µM | Not Specified | [5] | |
| AZD8055 | mTOR Kinase Activity | - | 0.8 nM | Not Specified | [6][7] |
| Bladder Urothelial Carcinoma | T24 | 464.7 nM | 48 hours | [8] | |
| Bladder Urothelial Carcinoma | 5637 | 85.60 nM | 48 hours | [8] | |
| Bladder Squamous Cell Carcinoma | SCaBER | 285.8 nM | 48 hours | [8] | |
| Bladder Squamous Cell Carcinoma | UM-UC-3 | 31.46 nM | 48 hours | [8] | |
| Colon Cancer | HCT-15 | 9.8 µM | 48 hours | [9] | |
| Colon Cancer | HCT-116 | 21.5 µM | 48 hours | [9] | |
| Colon Cancer | CT-26 (murine) | 0.43 µM | 48 hours | [9] | |
| Canine Pulmonary Carcinoma | AZACL2 | 95.8 nM | Not Specified | [10] | |
| Canine Pulmonary Carcinoma | cPAC-1 | 237 nM | Not Specified | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to assess the anti-cancer effects of these compounds.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of a compound on cultured cells by measuring the metabolic activity of viable cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Metformin, 5-Fluorouracil, or AZD8055 in complete culture medium. Replace the existing medium in the wells with 100 µL of the drug solutions at various concentrations. Include untreated control wells with vehicle only.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.[11][12]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and treat with the desired concentrations of the test compound for the specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3][11][13]
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a tumor model in immunocompromised mice to evaluate the in vivo efficacy of anti-cancer agents.
-
Cell Preparation: Grow cancer cells in culture, harvest, and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of approximately 1 x 10^6 to 5 x 10^6 cells per 100-200 µL.
-
Animal Model: Use 4-6 week old immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: Volume = (width)^2 x length/2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage for Metformin and AZD8055, intraperitoneal injection for 5-FU) at the specified dosage and schedule. The control group receives the vehicle.[14][15][16][17][18][19][20]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by the compared drugs and a general experimental workflow.
Caption: Metformin's anti-cancer mechanism of action.
Caption: 5-Fluorouracil's mechanism of action.
Caption: AZD8055's dual mTORC1/mTORC2 inhibition.
Caption: General experimental workflow for anti-cancer drug evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. clinicalschizophrenia.net [clinicalschizophrenia.net]
- 3. benchchem.com [benchchem.com]
- 4. The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. AZD8055 [openinnovation.astrazeneca.com]
- 8. Anti-tumor effect of AZD8055 against bladder cancer and bladder cancer-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AZD8055 Exerts Antitumor Effects on Colon Cancer Cells by Inhibiting mTOR and Cell-cycle Progression | Anticancer Research [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Metformin Induces Apoptosis and Ferroptosis of Ovarian Cancer Cells Under Energy Stress Conditions [mdpi.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Metformin Induces Apoptosis and Cell Cycle Arrest Mediated by Oxidative Stress, AMPK and FOXO3a in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. struhl.hms.harvard.edu [struhl.hms.harvard.edu]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combined 5-FU and ChoKα Inhibitors as a New Alternative Therapy of Colorectal Cancer: Evidence in Human Tumor-Derived Cell Lines and Mouse Xenografts | PLOS One [journals.plos.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Metformin inhibits the growth of human pancreatic cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metformin mitigates PLCε gene expression and modulates the Notch1/Hes and androgen receptor signaling pathways in castration-resistant prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Role of CYP1B1 with (E/Z)-DMU2105: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (E/Z)-DMU2105 and other research tools used to elucidate the function of Cytochrome P455 1B1 (CYP1B1). Experimental data is presented to support the role of this compound as a potent and selective inhibitor of CYP1B1, a crucial enzyme implicated in cancer progression and drug resistance.
Introduction to CYP1B1 and the Role of Inhibitors
Cytochrome P450 1B1 (CYP1B1) is an enzyme that is overexpressed in a wide range of human tumors but is often undetectable in corresponding normal tissues. This tumor-specific expression makes it an attractive target for cancer therapy. CYP1B1 is involved in the metabolic activation of pro-carcinogens and the metabolism of steroid hormones, contributing to cancer development. Furthermore, elevated CYP1B1 levels have been linked to resistance to various anticancer drugs.
Selective inhibitors of CYP1B1 are invaluable tools for researchers to probe its physiological functions and to validate it as a therapeutic target. These inhibitors allow for the controlled modulation of CYP1B1 activity in experimental systems, helping to unravel its role in specific signaling pathways and its contribution to chemoresistance.
This compound: A Potent and Selective CYP1B1 Inhibitor
This compound, also known as DMU2105, has emerged as a potent and highly selective inhibitor of CYP1B1. Its efficacy in inhibiting CYP1B1 activity and its selectivity over other CYP1 family members, such as CYP1A1 and CYP1A2, make it a superior tool for specifically studying the functions of CYP1B1.
Comparative Performance of CYP1B1 Inhibitors
The selection of an appropriate inhibitor is critical for the accurate interpretation of experimental results. This section compares the performance of this compound with other commonly used CYP1B1 inhibitors, namely 2,4,3',5'-Tetramethoxystilbene (TMS) and α-Naphthoflavone.
Table 1: Inhibitory Activity and Selectivity of CYP1B1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity vs. CYP1A1 | Selectivity vs. CYP1A2 |
| This compound | CYP1B1 | 10 | ~74-fold | >100-fold |
| CYP1A1 | 742 | - | - | |
| CYP1A2 | >1000 | - | - | |
| 2,4,3',5'-Tetramethoxystilbene (TMS) | CYP1B1 | 3 | ~50-fold | ~520-fold |
| CYP1A1 | ~150 | - | - | |
| CYP1A2 | ~1560 | - | - | |
| α-Naphthoflavone | CYP1B1 | 5 | ~12-fold | ~1.2-fold |
| CYP1A1 | 60 | - | - | |
| CYP1A2 | 6 | - | - |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data is compiled from various sources.
Experimental Protocols for Confirming the Role of CYP1B1 using this compound
Detailed methodologies for key experiments are provided below to guide researchers in utilizing this compound to investigate the function of CYP1B1.
Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1B1 Inhibition
This assay measures the catalytic activity of CYP1B1 by quantifying the conversion of the substrate 7-ethoxyresorufin (B15458) to the fluorescent product resorufin (B1680543).
Objective: To determine the inhibitory effect of this compound on CYP1B1 enzymatic activity.
Materials:
-
Human recombinant CYP1B1 enzyme
-
7-Ethoxyresorufin (EROD substrate)
-
NADPH (cofactor)
-
This compound
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing human recombinant CYP1B1 enzyme in potassium phosphate buffer.
-
Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) to the wells of the microplate. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 7-ethoxyresorufin and NADPH to each well.
-
Incubate the plate at 37°C for 20 minutes, protected from light.
-
Stop the reaction by adding an appropriate stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the resorufin product using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of CYP1B1 Protein Expression
This technique is used to assess the effect of treatments on the protein levels of CYP1B1 in cells.
Objective: To confirm that this compound does not alter the expression level of CYP1B1 protein, confirming its role as an inhibitor of activity rather than expression.
Materials:
-
Cancer cell line known to express CYP1B1 (e.g., MDA-MB-231, PC-3)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against CYP1B1
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., β-actin or GAPDH)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate
Procedure:
-
Culture the selected cancer cells to ~80% confluency.
-
Treat the cells with this compound at a concentration known to inhibit CYP1B1 activity (e.g., 100 nM) for 24 hours. Include a vehicle-treated control group.
-
Lyse the cells using ice-cold lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CYP1B1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the membrane with a loading control antibody to ensure equal protein loading.
Cell Viability Assay to Demonstrate Reversal of Cisplatin (B142131) Resistance
This assay is used to determine if the inhibition of CYP1B1 by this compound can sensitize cancer cells to the cytotoxic effects of chemotherapeutic drugs like cisplatin.
Objective: To confirm the role of CYP1B1 in cisplatin resistance by showing that its inhibition by this compound restores sensitivity to the drug.
Materials:
-
Cisplatin-resistant cancer cell line overexpressing CYP1B1
-
This compound
-
Cisplatin
-
Cell culture medium
-
96-well cell culture plates
-
MTT or other cell viability reagent
Procedure:
-
Seed the cisplatin-resistant cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a combination of a fixed, non-toxic concentration of this compound (e.g., 100 nM) and varying concentrations of cisplatin (e.g., 1 to 100 µM).
-
Include control groups treated with this compound alone, cisplatin alone, and vehicle alone.
-
Incubate the cells for 48-72 hours.
-
Add the MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability for each treatment group and compare the IC50 of cisplatin in the presence and absence of this compound.
Visualizing the Role of CYP1B1: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the function of CYP1B1 and the experimental approaches to study it.
Caption: Experimental workflow for confirming the role of this compound as a CYP1B1 inhibitor.
Caption: Role of CYP1B1 in cancer signaling pathways and the point of intervention for this compound.
Caption: Mechanism of CYP1B1-mediated drug resistance and its reversal by this compound.
Evaluating the Specificity of DMU2105 (DDB) Against Other Cytochrome P450 Enzymes
This guide provides a comparative analysis of the inhibitory specificity of DMU2105, also known as dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxylate (DDB), against a panel of human Cytochrome P450 (CYP) enzymes. The data presented here is crucial for researchers and professionals in drug development to understand the potential for drug-drug interactions (DDIs) mediated by this compound.[1][2][3]
Data Summary: Inhibitory Profile of DMU2105 (DDB)
The following table summarizes the in vitro inhibitory activity of DMU2105 (DDB) against various human CYP isoforms. The data is derived from studies using human liver microsomes and specific probe substrates for each enzyme.
| CYP Isoform | Probe Substrate Reaction | Inhibitory Effect of DMU2105 (DDB) | Kᵢ Value (μM) |
| CYP3A4 | Testosterone 6β-hydroxylation | Strong Inhibition | 0.27 ± 0.21[4] |
| CYP1A2 | Caffeine N₃-demethylation | Marginal Inhibition (at higher concentrations) | Not Determined |
| CYP2C9 | Diclofenac 4'-hydroxylation | Marginal Inhibition (at higher concentrations) | Not Determined |
| CYP2D6 | Dextromethorphan O-demethylation | Marginal Inhibition (at higher concentrations) | Not Determined |
| CYP2A6 | Not specified | No Effect | Not Applicable |
| CYP2C19 | Not specified | No Effect | Not Applicable |
| CYP2E1 | Not specified | No Effect | Not Applicable |
Key Findings:
-
DMU2105 (DDB) is a potent and selective inhibitor of CYP3A4.[4]
-
The inhibition of other major CYP isoforms, including CYP1A2, CYP2C9, and CYP2D6, is minimal and only observed at higher concentrations of the compound.[4]
-
DMU2105 (DDB) demonstrated no inhibitory effect on CYP2A6, CYP2C19, and CYP2E1 activities.[4]
-
The mechanism of CYP3A4 inhibition by DMU2105 (DDB) involves the formation of a metabolite-P450 complex, leading to a time-dependent loss of enzyme activity.[4]
Experimental Protocols
The following is a generalized methodology for assessing the inhibitory potential of a compound like DMU2105 (DDB) against various CYP enzymes in vitro.
Objective: To determine the inhibitory constant (Kᵢ) and selectivity of a test compound against major human CYP isoforms.
Materials:
-
Human liver microsomes (pooled)
-
Test compound (DMU2105/DDB)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Specific probe substrates for each CYP isoform (as listed in the table above)
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Analytical instrumentation (e.g., LC-MS/MS) for metabolite quantification
Procedure:
-
Microsomal Incubation: Human liver microsomes are incubated with the test compound at various concentrations in the presence of the specific probe substrate for each CYP isoform.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH regenerating system.
-
Incubation Conditions: Incubations are typically carried out at 37°C for a specified period, ensuring linear metabolite formation.
-
Termination of Reaction: The reaction is stopped by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Metabolite Quantification: The formation of the specific metabolite from the probe substrate is quantified using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (without the inhibitor). The IC₅₀ (half-maximal inhibitory concentration) is determined, and subsequently, the Kᵢ value is calculated using appropriate kinetic models (e.g., Cheng-Prusoff equation for competitive inhibition).
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the CYP inhibition potential of a test compound.
Caption: Workflow for in vitro CYP inhibition assay.
References
- 1. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the selectivity and mechanism of cytochrome P450 inhibition by dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Unable to Proceed: Information on "DMU2105" Not Found in Public Domain
Despite a comprehensive search of publicly available scientific and medical literature, no information was found regarding a molecule designated "DMU2105." Consequently, the creation of a comparison guide detailing its mechanism of action, experimental data, and comparisons with alternative molecules is not possible at this time.
The search yielded general information on drug development methodologies, such as model-informed drug discovery, and the mechanisms of other unrelated compounds. However, no scientific papers, clinical trial records, or public databases contained specific data related to "DMU2105."
This lack of information could be due to several factors:
-
Internal Designation: "DMU2105" may be an internal, proprietary code used by a research institution or pharmaceutical company that has not yet been disclosed publicly.
-
Early Stage of Development: The compound may be in a very early stage of preclinical development, with no published data available.
-
Typographical Error: The designation provided may contain a typographical error.
To proceed with this request, please provide additional information, such as:
-
The correct or alternative name of the molecule.
-
Its intended biological target or signaling pathway.
-
The therapeutic area it is being investigated for.
-
Any affiliated company or research institution.
Without this foundational information, a guide that meets the specified requirements for data presentation, experimental protocols, and pathway visualization cannot be generated. Upon receiving the necessary details, this request can be fully addressed.
(E/Z)-DMU2105: A Targeted Approach to Overcoming Chemoresistance in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
(E/Z)-DMU2105 is emerging as a potent and highly selective inhibitor of Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the progression and chemoresistance of various cancers. This guide provides a comprehensive comparison of this compound with standard chemotherapies, focusing on its distinct mechanism of action and its performance in preclinical studies. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of this targeted agent in oncology.
Mechanism of Action: A Departure from Conventional Cytotoxicity
Unlike standard chemotherapies that directly induce cancer cell death through mechanisms such as DNA damage (e.g., cisplatin) or microtubule disruption (e.g., paclitaxel), this compound employs a targeted approach. Its primary function is to inhibit the enzymatic activity of CYP1B1.
CYP1B1 is an enzyme that is notably overexpressed in a wide array of human tumors.[1][2] This overexpression contributes to cancer pathology in two significant ways:
-
Metabolic Activation of Procarcinogens: CYP1B1 can convert procarcinogens into their active, carcinogenic forms, thereby promoting tumor initiation and progression.
-
Chemoresistance: The enzyme can metabolize and inactivate various chemotherapeutic drugs, rendering cancer cells resistant to treatment.
By selectively inhibiting CYP1B1, this compound aims to block these pathways, thereby preventing the activation of carcinogens and, crucially, resensitizing resistant cancer cells to the effects of standard chemotherapies.
Quantitative Data Presentation
The primary quantitative measure of this compound's potency is its ability to inhibit the CYP1B1 enzyme. Preclinical data demonstrates its high potency and selectivity.
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | CYP1B1 | 10 | Highly selective over other CYP isoforms |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The performance of this compound is most effectively demonstrated in its ability to reverse chemoresistance. Studies have shown that the co-administration of this compound with standard chemotherapies, such as cisplatin, can restore the cytotoxic effects of these drugs in resistant cancer cell lines that overexpress CYP1B1. While direct comparative data on the standalone cytotoxicity of this compound against standard chemotherapies is not extensively available in the public domain, its value lies in this synergistic activity.
Experimental Protocols
The evaluation of this compound involves a series of in vitro assays to confirm its mechanism of action and its effect on chemosensitivity.
CYP1B1 Inhibition Assay
A common method to determine the inhibitory activity of compounds against CYP1B1 is the ethoxyresorufin-O-deethylase (EROD) assay.
-
Enzyme Source: Recombinant human CYP1B1 enzymes are used.
-
Substrate: 7-ethoxyresorufin, a non-fluorescent compound, is added. CYP1B1 metabolizes this substrate into the highly fluorescent product, resorufin (B1680543).
-
Inhibitor Addition: this compound is added at various concentrations.
-
Measurement: The fluorescence of resorufin is measured over time.
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Cell Viability and Chemo-sensitization Assay
To assess the ability of this compound to overcome chemoresistance, cell viability assays are performed on cancer cell lines with known overexpression of CYP1B1 and resistance to a standard chemotherapy agent (e.g., cisplatin-resistant A2780 ovarian cancer cells).
-
Cell Culture: Cancer cells are seeded in multi-well plates.
-
Treatment Groups:
-
Vehicle control
-
Standard chemotherapy (e.g., cisplatin) alone
-
This compound alone
-
Combination of standard chemotherapy and this compound
-
-
Incubation: Cells are incubated with the respective treatments for a defined period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using a standard method, such as the MTT or SRB assay.
-
Data Analysis: The IC50 of the standard chemotherapy in the presence and absence of this compound is calculated to determine the degree of sensitization.
Mandatory Visualization
Caption: Role of CYP1B1 in carcinogenesis and chemoresistance and its inhibition by this compound.
Caption: Experimental workflow for evaluating the chemosensitizing effect of this compound.
References
Safety Operating Guide
Prudent Disposal of Unidentified Compounds: A Guide for (E/Z)-DMU2105
The specific compound "(E/Z)-DMU2105" is not publicly documented, and as such, a specific safety data sheet (SDS) detailing its precise chemical properties and disposal procedures is not available. In the absence of this critical information, the substance must be handled as a hazardous material of unknown toxicity and reactivity. The following guide provides a comprehensive, safety-first approach to the disposal of "this compound," ensuring the protection of laboratory personnel and the environment. This protocol is based on established best practices for handling unknown chemicals.
Essential Safety and Handling Data
When the specific properties of a chemical are unknown, it is imperative to assume a high level of hazard. The following table outlines the critical data points that are necessary for a complete safety and disposal assessment. For an unknown substance like this compound, each of these should be considered "unknown" and therefore handled with maximum precaution.
| Data Point | Assumed Value for this compound (in absence of data) | Implication for Handling and Disposal |
| Physical State | Solid, Liquid, or Gas | Dictates the type of containment and personal protective equipment (PPE) required. |
| pH | Unknown | Assume corrosive potential. Avoid mixing with other chemicals. |
| Flammability | Unknown | Treat as flammable. Keep away from ignition sources such as open flames, hot surfaces, and sparks. |
| Reactivity | Unknown | Assume instability and potential for hazardous reactions with other materials, especially strong oxidizing agents and bases. Isolate from other chemicals. |
| Toxicity (Acute/Chronic) | Unknown | Treat as highly toxic via all routes of exposure (inhalation, ingestion, skin contact). Minimize all potential for exposure. |
| Environmental Hazards | Unknown | Assume the substance is toxic to aquatic life with long-lasting effects. Prevent release to the environment. |
Detailed Protocol for the Disposal of this compound
This step-by-step procedure provides a safe and compliant method for disposing of an unknown chemical substance.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Given the unknown nature of the substance, nitrile or neoprene gloves are a reasonable starting point, but consultation with a safety professional is advised.
-
Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or coveralls should be worn.
-
Respiratory Protection: All handling of this compound should be conducted inside a certified chemical fume hood to prevent inhalation of vapors, dust, or aerosols.
2. Containment and Labeling:
-
Place the this compound waste in a chemically compatible, leak-proof container with a secure screw-top lid. Do not overfill the container; leave at least 10% headspace for expansion.
-
The container must be clearly labeled as "Hazardous Waste."
-
The label should also include:
-
The words "Unknown Chemical: this compound"
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
An indication of the physical state (solid, liquid, or gas).
-
3. Segregation and Storage:
-
Store the labeled waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
-
Crucially, segregate the container from incompatible materials. As the reactivity is unknown, it should not be stored with acids, bases, oxidizers, or other reactive chemicals.
4. Waste Pickup and Disposal:
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with all available information about the substance, including its name (this compound), the process that generated it, and any other relevant observations.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and the procedural workflow for the safe disposal of an unknown chemical like this compound.
Caption: Disposal workflow for an unknown chemical substance.
By adhering to this rigorous, safety-focused protocol, researchers and drug development professionals can ensure that the disposal of unknown substances like this compound is managed in a way that prioritizes personal safety and environmental compliance, thereby building a culture of trust and responsibility in the laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
